molecular formula C15H22O4 B15595454 Secoaristolenedioic acid

Secoaristolenedioic acid

Cat. No.: B15595454
M. Wt: 266.33 g/mol
InChI Key: SBXFQNWDMHXJRV-HFJLCZBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secoaristolenedioic acid is a useful research compound. Its molecular formula is C15H22O4 and its molecular weight is 266.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(5R,6R)-6-[(1S,3R)-3-carboxy-2,2-dimethylcyclopropyl]-5,6-dimethylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C15H22O4/c1-8-6-5-7-9(12(16)17)15(8,4)11-10(13(18)19)14(11,2)3/h7-8,10-11H,5-6H2,1-4H3,(H,16,17)(H,18,19)/t8-,10+,11+,15+/m1/s1

InChI Key

SBXFQNWDMHXJRV-HFJLCZBOSA-N

Origin of Product

United States

Foundational & Exploratory

Secoaristolenedioic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoaristolenedioic acid is a recently identified, novel sesquiterpenoid belonging to the rare class of 8,9-secoaristolane compounds.[1][2] Isolated from the roots and rhizomes of the traditional medicinal plant Nardostachys chinensis, this natural product presents a unique chemical scaffold that is of significant interest to the fields of natural product chemistry, chemical biology, and drug discovery.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and isolation of this compound, presenting the available data in a format amenable to researchers and drug development professionals.

Chemical Structure and Properties

This compound possesses a molecular formula of C15H22O4, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The structure, elucidated through extensive spectroscopic analysis, particularly 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, reveals a bicyclic system with two carboxylic acid functionalities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H22O4[1]
Appearance White amorphous powder[1]
Optical Rotation [α]D25 -104.0 (c 0.20, MeOH)[1]

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in Pyridine-d5) [1]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
1135.16.96, t (3.7)
231.52.58, m
334.12.25, m
445.12.05, m
555.22.78, d (9.8)
629.81.85, m
741.92.35, m
8178.2
9175.9
10148.9
11112.14.89, s; 4.85, s
1220.91.75, s
1328.71.23, d (7.0)
1415.90.95, d (7.0)
1522.41.05, d (7.0)

Experimental Protocols

Isolation of this compound

The following protocol outlines the methodology for the isolation of this compound from Nardostachys chinensis as described in the primary literature.[1]

Diagram 1: Experimental Workflow for the Isolation of this compound

experimental_workflow plant_material Air-dried and powdered roots and rhizomes of N. chinensis (12.0 kg) extraction Extraction with 95% aqueous EtOH (3 x 18 L) plant_material->extraction evaporation Evaporation of solvent to yield crude extract (1.5 kg) extraction->evaporation partition Suspension in H2O and partition with EtOAc evaporation->partition EtOAc_fraction EtOAc-soluble fraction (450 g) partition->EtOAc_fraction column1 Silica gel column chromatography (petroleum ether/EtOAc, 100:1 to 1:1) EtOAc_fraction->column1 fractions Fractions Fr. 1–8 column1->fractions fraction5 Fr. 5 (55 g) fractions->fraction5 column2 MPLC (MeOH/H2O, 20% -> 100%) fraction5->column2 subfractions Subfractions Fr. 5-1–5-8 column2->subfractions fraction5_4 Fr. 5-4 (8.5 g) subfractions->fraction5_4 column3 Silica gel column chromatography (CHCl3/acetone, 100:1 to 50:1) fraction5_4->column3 sephadex Sephadex LH-20 (MeOH) column3->sephadex prep_hplc Prep-HPLC (MeOH/H2O, 48%) sephadex->prep_hplc compound1 This compound (1) (47 mg) prep_hplc->compound1

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

As a recently discovered natural product, the biological activities and potential signaling pathway interactions of this compound have not yet been reported in the scientific literature. The primary focus of the initial research was its isolation and structural elucidation.[1][2] Further studies are required to determine its pharmacological properties and potential therapeutic applications.

Diagram 2: Logical Relationship for Future Investigation

future_investigation compound This compound bioassays Biological Activity Screening (e.g., cytotoxicity, anti-inflammatory, antimicrobial) compound->bioassays pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) bioassays->pathway_analysis target_id Target Identification (e.g., affinity chromatography, proteomics) pathway_analysis->target_id drug_dev Lead Compound for Drug Development target_id->drug_dev

Caption: A logical workflow for investigating the bioactivity of this compound.

Conclusion

This compound represents a novel addition to the family of aristolane-type sesquiterpenoids. Its unique 8,9-seco-rearranged skeleton provides a new scaffold for chemical synthesis and derivatization. While its biological activities remain to be explored, its origin from a plant with a history in traditional medicine suggests that it may possess interesting pharmacological properties. The detailed structural and isolation data provided herein serve as a valuable resource for researchers interested in the further investigation and potential development of this intriguing natural product.

References

Unveiling the Natural Origins of Secoaristolenedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthetic origins of Secoaristolenedioic acid, a novel 8,9-seco-aristolane sesquiterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a unique sesquiterpenoid derivative that has been isolated from a specific botanical source. This guide details its natural occurrence, provides a thorough experimental protocol for its extraction and purification, and presents a putative biosynthetic pathway. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this compound's origins and chemical context.

Natural Source and Quantitative Data

The primary and thus far only known natural source of this compound is the roots and rhizomes of the plant Nardostachys chinensis.[1][2][3] This perennial herb, belonging to the Valerianaceae family, is found in the Himalayan region and has a history of use in traditional medicine.[1]

A study focused on the chemical constituents of Nardostachys chinensis led to the first isolation and characterization of this compound.[1] The quantitative yield of the compound is presented in the table below.

Natural SourcePlant PartExtraction MethodYield of this compoundReference
Nardostachys chinensisRoots and RhizomesEthanol (B145695) Extraction and Chromatographic Separation47 mg from 12.0 kg of dried plant material (approximately 0.00039% yield)[1]

Experimental Protocols: Isolation and Purification

The following protocol for the isolation and purification of this compound is based on the methodology described in the primary literature.[1]

3.1 Plant Material and Extraction

  • Plant Material: Dried and powdered roots and rhizomes of Nardostachys chinensis (12.0 kg) were used as the starting material.[1]

  • Extraction: The plant material was extracted with 95% aqueous ethanol (3 x 18 L) at room temperature. The solvent was then evaporated to yield a crude extract (900 g).[1]

3.2 Chromatographic Separation

  • Initial Fractionation: The crude extract was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether and acetone, followed by methanol, to yield eight fractions (A-H).[1]

  • Isolation of this compound:

    • Fraction F was further separated using silica gel chromatography (eluent: CHCl3/acetone; 100:1 to 50:1), followed by Sephadex LH-20 column chromatography (eluent: methanol).[1]

    • The final purification was achieved through preparative High-Performance Liquid Chromatography (prep-HPLC) with a methanol/water gradient (48% methanol) to yield pure this compound (47 mg).[1]

G cluster_extraction Extraction and Initial Fractionation cluster_purification Purification of Fraction F Dried N. chinensis Roots (12.0 kg) Dried N. chinensis Roots (12.0 kg) Crude Ethanol Extract (900 g) Crude Ethanol Extract (900 g) Dried N. chinensis Roots (12.0 kg)->Crude Ethanol Extract (900 g) 95% EtOH Fraction F Fraction F Fractions A-H Fractions A-H Crude Ethanol Extract (900 g)->Fractions A-H Silica Gel Column Further Fractions Further Fractions Fraction F->Further Fractions Silica Gel & Sephadex LH-20 This compound (47 mg) This compound (47 mg) Further Fractions->this compound (47 mg) prep-HPLC

Fig. 1: Experimental workflow for the isolation of this compound.

Biosynthesis of the Seco-aristolane Skeleton

The biosynthesis of sesquiterpenoids, including the aristolane (B1234754) skeleton from which this compound is derived, begins with the cyclization of farnesyl pyrophosphate (FPP).[4][5][6] The formation of the characteristic aristolane structure is catalyzed by the enzyme aristolochene (B1197444) synthase.[7][8]

The proposed biosynthetic pathway to the aristolane core is as follows:

  • Initiation: Farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes, undergoes an enzyme-mediated cyclization.

  • Formation of Germacrene A: The initial cyclization of FPP leads to the formation of a germacrene A intermediate.

  • Protonation and Second Cyclization: Protonation of germacrene A initiates a second cyclization event.

  • Rearrangement and Deprotonation: A series of hydride shifts and rearrangements, followed by deprotonation, results in the formation of the stable bicyclic aristolochene skeleton.

While the precise enzymatic steps leading from aristolochene to this compound have not been fully elucidated, it is hypothesized that a series of oxidative modifications occur. This likely includes an oxidative cleavage of the B-ring of an aristolane precursor, analogous to the formation of other seco-terpenoids. The presence of two carboxylic acid groups in this compound suggests significant oxidative processing of the aristolane scaffold.

G FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A Intermediate FPP->GermacreneA Aristolochene Synthase Aristolochene Aristolochene GermacreneA->Aristolochene Cyclization & Rearrangement OxidizedAristolane Oxidized Aristolane Intermediate Aristolochene->OxidizedAristolane Oxidation Steps SecoaristolenedioicAcid This compound OxidizedAristolane->SecoaristolenedioicAcid Oxidative Ring Cleavage

Fig. 2: Putative biosynthetic pathway to this compound.

Conclusion

This compound is a novel natural product isolated from the roots and rhizomes of Nardostachys chinensis. The detailed experimental protocol provided herein offers a reproducible method for its isolation. The proposed biosynthetic pathway, originating from farnesyl pyrophosphate, provides a framework for understanding the formation of its unique seco-aristolane skeleton. Further research is warranted to fully elucidate the specific enzymatic transformations involved in its biosynthesis and to explore its potential biological activities.

References

Unraveling the Synthesis of Secoaristolenedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoaristolenedioic acid, a sesquiterpenoid derivative, holds significant interest within the scientific community due to its potential applications in drug development. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic properties and for the potential bioengineering of its production. This technical guide provides an in-depth exploration of the biosynthetic route from the foundational precursor, farnesyl pyrophosphate (FPP), to the final oxidized product. The pathway involves a fascinating series of enzymatic reactions, including cyclization and extensive oxidation, primarily orchestrated by terpene cyclases and cytochrome P450 monooxygenases. This document details the key enzymes, intermediates, and available quantitative data, alongside relevant experimental protocols to facilitate further research in this field.

Core Biosynthetic Pathway: From Acyclic Precursor to a Dicarboxylic Acid

The biosynthesis of this compound commences with the ubiquitous sesquiterpene precursor, farnesyl pyrophosphate (FPP), and proceeds through the formation of the bicyclic hydrocarbon, (+)-aristolochene. Subsequent oxidative modifications, catalyzed by a cascade of cytochrome P450 enzymes and dehydrogenases, are responsible for the transformation of the aristolochene (B1197444) scaffold into the dicarboxylic acid. While the complete pathway to this compound is not fully elucidated in a single organism, a composite pathway can be inferred from the homologous and well-characterized biosynthesis of aristolochene-derived mycotoxins, such as PR toxin in Penicillium roqueforti.

Step 1: Cyclization of Farnesyl Pyrophosphate to (+)-Aristolochene

The initial and rate-limiting step is the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene, (+)-aristolochene[1][2]. This complex rearrangement is catalyzed by the enzyme aristolochene synthase (AS) , a type I terpene cyclase. The reaction proceeds through a series of carbocationic intermediates, including germacrene A[3].

Biosynthesis_Step1 FPP Farnesyl Pyrophosphate (FPP) Aristolochene (+)-Aristolochene FPP->Aristolochene Cyclization AS Aristolochene Synthase (AS) AS->FPP

Step 2: Oxidative Functionalization of the Aristolochene Scaffold

Following the formation of the hydrocarbon backbone, a series of oxidative reactions are initiated, primarily by cytochrome P450 monooxygenases (CYPs) and dehydrogenases . These enzymes introduce oxygen atoms and progressively oxidize the aristolochene molecule. This multi-step process is characteristic of fungal secondary metabolite biosynthesis, where gene clusters often encode a suite of tailoring enzymes that modify a core scaffold[4][5].

The biosynthesis of the related mycotoxin, PR toxin, in Penicillium roqueforti provides a valuable model for these oxidative steps. The PR toxin biosynthetic gene cluster contains several genes encoding for P450s and other oxidative enzymes that act on aristolochene[6][7][8]. These enzymes catalyze hydroxylations, epoxidations, and the eventual cleavage of the ring system, leading to a variety of oxidized intermediates known as eremofortins[2][9][10].

While the exact sequence and specific enzymes for this compound are yet to be definitively identified, a plausible pathway involves:

  • Hydroxylation of Aristolochene: A P450 monooxygenase likely initiates the oxidative cascade by hydroxylating the aristolochene molecule at one or more positions.

  • Further Oxidation: Subsequent oxidation steps, potentially involving other P450s and dehydrogenases, would convert the hydroxyl groups to ketones and eventually lead to the cleavage of a C-C bond within one of the rings, a hallmark of seco-terpenoids.

  • Formation of Carboxylic Acid Groups: The final steps would involve the oxidation of appropriate carbon atoms to form the two carboxylic acid functionalities that characterize this compound.

Biosynthesis_Step2 Aristolochene (+)-Aristolochene Intermediates Oxidized Intermediates (e.g., hydroxylated/ketone derivatives) Aristolochene->Intermediates Oxidation Secoaristolenedioic_acid This compound Intermediates->Secoaristolenedioic_acid Oxidative Cleavage & Further Oxidation P450s Cytochrome P450s P450s->Aristolochene Dehydrogenases Dehydrogenases Dehydrogenases->Intermediates

Quantitative Data

Quantitative data for the complete biosynthetic pathway of this compound is scarce. However, kinetic parameters for the initial enzyme, aristolochene synthase, have been determined in several fungal species.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Aristolochene SynthasePenicillium roquefortiFarnesyl Pyrophosphate0.55 ± 0.060.015[2]
Aristolochene SynthaseAspergillus terreusFarnesyl Pyrophosphate0.0150.015[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Aristolochene Synthase Activity Assay

This protocol is adapted from methods used for the characterization of aristolochene synthase from Penicillium roqueforti.

Objective: To determine the enzymatic activity of aristolochene synthase by measuring the conversion of [3H]-Farnesyl Pyrophosphate to (+)-aristolochene.

Materials:

  • Purified aristolochene synthase

  • [1-3H]-Farnesyl Pyrophosphate (FPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM Dithiothreitol (DTT)

  • Hexane (B92381) (HPLC grade)

  • Alumina (B75360) (activated, neutral)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures in glass vials on ice. Each reaction should contain assay buffer, a known concentration of [3H]-FPP, and purified enzyme. The final volume is typically 100-200 µL.

  • Initiate the reaction by transferring the vials to a 30°C water bath.

  • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding 2 volumes of cold ethanol (B145695) or by vigorous vortexing after adding an equal volume of hexane.

  • Extract the product by adding 1 mL of hexane and vortexing thoroughly.

  • Separate the organic phase and pass it through a small column packed with alumina to remove any unreacted FPP.

  • Collect the hexane eluate, which contains the [3H]-aristolochene product.

  • Add the eluate to a scintillation vial containing scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [3H]-FPP.

Protocol_1_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Quantification Prep Prepare Reaction Mix (Buffer, [3H]-FPP, Enzyme) Incubate Incubate at 30°C Prep->Incubate Stop Stop Reaction Incubate->Stop Extract Hexane Extraction Stop->Extract Purify Alumina Column Chromatography Extract->Purify Scintillation Scintillation Counting Purify->Scintillation Calculate Calculate Product Formation Scintillation->Calculate

Protocol 2: Heterologous Expression and Characterization of Fungal Cytochrome P450 Enzymes

This protocol provides a general framework for the expression and functional characterization of fungal P450s, which are crucial for the oxidative steps in the pathway.

Objective: To express a candidate fungal P450 gene in a heterologous host (e.g., Saccharomyces cerevisiae or Escherichia coli) and test its activity on aristolochene or its derivatives.

Materials:

  • Expression vector suitable for the chosen host (e.g., pYES2 for yeast, pET series for E. coli).

  • Competent cells of the expression host.

  • Culture media for the expression host.

  • Inducing agent (e.g., galactose for yeast, IPTG for E. coli).

  • Substrate: (+)-aristolochene or a potential intermediate.

  • Cofactor solution: NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase (for NADPH regeneration).

  • Microsome isolation buffer (for yeast) or cell lysis buffer (for E. coli).

  • GC-MS or LC-MS for product analysis.

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the candidate P450 gene into the appropriate expression vector.

  • Transformation: Transform the expression construct into the chosen host cells.

  • Expression: Grow the transformed cells under appropriate conditions and induce protein expression.

  • Preparation of Cell Lysate/Microsomes:

    • For E. coli, harvest the cells, resuspend in lysis buffer, and lyse by sonication or French press. Centrifuge to obtain a cell-free extract.

    • For S. cerevisiae, harvest the cells, generate spheroplasts, and homogenize to isolate the microsomal fraction by differential centrifugation.

  • Enzyme Assay:

    • Set up a reaction mixture containing the cell lysate or microsomes, the substrate (aristolochene), and the NADPH regeneration system in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a set period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the products with the organic solvent.

    • Analyze the extract by GC-MS or LC-MS to identify and quantify the oxidized products by comparing their mass spectra and retention times with authentic standards, if available.

Protocol_2_Workflow cluster_molecular Molecular Biology cluster_expression Protein Expression cluster_assay Enzyme Assay cluster_analysis Product Analysis Clone Clone P450 Gene Transform Transform Host Clone->Transform Induce Induce Expression Transform->Induce Prepare Prepare Lysate/Microsomes Induce->Prepare Assay Incubate with Substrate & Cofactors Prepare->Assay Extract Extract Products Assay->Extract Analyze GC-MS or LC-MS Analysis Extract->Analyze

Conclusion and Future Directions

The biosynthetic pathway of this compound is a complex and fascinating example of fungal secondary metabolism. While the initial cyclization step is well-understood, the subsequent oxidative transformations leading to the final dicarboxylic acid product remain an active area of research. The identification and characterization of the specific cytochrome P450 monooxygenases and dehydrogenases involved are key to fully elucidating this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon. Future work should focus on the heterologous expression and functional characterization of candidate genes from this compound-producing organisms, as well as the detailed structural and kinetic analysis of the enzymes involved. A complete understanding of this pathway will not only advance our knowledge of fungal biochemistry but also open new avenues for the biotechnological production of this and other valuable terpenoid compounds.

References

An In-Depth Technical Guide to the Discovery and Isolation of Secoaristolenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoaristolenedioic acid is a novel 8,9-secoaristolane sesquiterpenoid, representing a unique structural class of natural products. Its discovery has opened new avenues for phytochemical research and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Discovery

This compound was first isolated from the roots and rhizomes of the perennial herb Nardostachys chinensis, a plant traditionally used in Chinese medicine.[1][2][3] This compound is notable for being the first example of a secoaristolane, a rare class of natural sesquiterpenoids characterized by a gem-dimethylcyclopropane moiety.[1] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on the initial discovery of the compound.[2][3]

Plant Material and Extraction
  • Plant Material: The roots and rhizomes of Nardostachys chinensis are collected, air-dried, and then powdered.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography. A gradient elution is performed using a solvent system of chloroform-methanol (CHCl₃-MeOH) with increasing polarity (e.g., starting from 1:0 and gradually increasing to 0:1 v/v).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are combined.

  • Further Separation: The fraction containing this compound is further purified using repeated column chromatography over silica gel with a chloroform-acetone solvent system (e.g., 9:1 v/v).

  • Final Purification: The final purification is achieved through preparative high-performance liquid chromatography (prep-HPLC) on an ODS (C18) column with a methanol-water (MeOH-H₂O) mobile phase (e.g., 70:30 v/v) to yield pure this compound.

Data Presentation

The structural identity of this compound was confirmed by comprehensive spectroscopic analysis. The key quantitative data are summarized in the tables below.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
AppearanceWhite amorphous powder
HRESIMSm/z 287.1254 [M+Na]⁺ (calculated for C₁₅H₂₀O₄Na, 287.1259)
NMR Spectroscopic Data

The ¹H and ¹³C NMR data were crucial for the structural elucidation of this compound. The spectra were recorded in pyridine-d₅.

Position¹³C (δc, mult.)¹H (δH, mult., J in Hz)
1135.1, d6.96, t (3.7)
223.2, t2.09, m
325.8, t1.90, m; 1.41, m
437.0, d2.42, m
540.8, s
645.3, d1.65, d (9.8)
730.8, d1.92, d (9.8)
8176.1, s
9176.9, s
10143.4, s
1129.1, d1.91, m
1219.1, q1.08, d (7.0)
1332.4, q1.33, s
1419.8, q1.81, s
1523.7, q1.33, s

Data sourced from Wang et al., 2019.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the discovery and isolation of this compound.

Discovery_and_Isolation_of_Secoaristolenedioic_Acid cluster_Discovery Discovery cluster_Isolation Isolation Protocol cluster_Characterization Structural Characterization Plant_Material Nardostachys chinensis (Roots and Rhizomes) Initial_Observation Identification of Novel Seco-aristolane Sesquiterpenoid Plant_Material->Initial_Observation Phytochemical Screening Extraction Ethanol Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography_1 Silica Gel Column Chromatography (CHCl3-MeOH Gradient) Crude_Extract->Column_Chromatography_1 Fractionation Fraction Collection & TLC Analysis Column_Chromatography_1->Fractionation Column_Chromatography_2 Repeated Silica Gel Column (CHCl3-Acetone) Fractionation->Column_Chromatography_2 Prep_HPLC Preparative HPLC (ODS, MeOH-H2O) Column_Chromatography_2->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound HRESIMS HRESIMS Analysis Pure_Compound->HRESIMS NMR_Spectroscopy 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) Pure_Compound->NMR_Spectroscopy Structure_Elucidation Structure Elucidation HRESIMS->Structure_Elucidation NMR_Spectroscopy->Structure_Elucidation

Caption: Workflow for the discovery, isolation, and characterization of this compound.

Biological Activity and Future Perspectives

Currently, there is no specific biological activity reported for this compound in the scientific literature. However, other sesquiterpenoids isolated from Nardostachys chinensis have demonstrated a range of pharmacological activities, including:

  • Neuroprotective effects: Some sesquiterpenoids from this plant have shown the ability to regulate the serotonin (B10506) transporter (SERT), suggesting potential applications in neurological and psychiatric disorders.[4][5][6]

  • Anti-inflammatory activity: Certain compounds have exhibited anti-inflammatory properties by inhibiting the expression of iNOS and COX-2.[7]

  • Cardioprotective effects: Some nardosinane-type sesquiterpenoids have shown protective effects against cardiomyocyte injury.[8]

  • Sedative effects: An aristolane-type sesquiterpenoid from Nardostachys chinensis has been shown to have a sedative effect via the GABAergic system.[9]

The unique seco-aristolane skeleton of this compound makes it a compelling candidate for future pharmacological screening. Its structural novelty warrants investigation into its potential cytotoxic, anti-inflammatory, neuroprotective, and other biological activities. Further research is necessary to elucidate the therapeutic potential of this newly discovered natural product.

Conclusion

The discovery and isolation of this compound from Nardostachys chinensis has expanded the known diversity of sesquiterpenoids. This technical guide provides researchers and drug development professionals with the foundational knowledge of its discovery, detailed isolation protocols, and comprehensive characterization data. While its biological activities remain to be explored, the pharmacological profile of related compounds suggests that this compound is a promising molecule for future investigation in the quest for novel therapeutic agents.

References

Secoaristolenedioic Acid: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secoaristolenedioic acid, a sesquiterpene compound, has been identified in the ethanol (B145695) extracts of the roots and rhizomes of Nardostachys chinensis. This technical guide provides a summary of its known physical and chemical properties based on currently available information. For more detailed data and experimental protocols, readers are directed to the primary scientific literature.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. This information is foundational for its use in research and development, particularly in contexts such as drug formulation and biochemical assays.

PropertyValueSource
Molecular Formula C15H22O4[1]
Molecular Weight 266.33 g/mol [1]
CAS Number 2756011-83-1[1]
Appearance Typically exists as a solid at room temperature.[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years.[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month.[1]
Shipping Condition Stable at room temperature for several days.[1]

Solubility Profile

While specific quantitative solubility data is not provided in the initial findings, general guidance on solvents for in vitro studies suggests that this compound may be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For compounds with low water solubility, common formulation strategies may involve the use of solvents such as ethanol or dimethylformamide (DMF).[1]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound would be described in the primary scientific literature. A general workflow for such a process is outlined below.

experimental_workflow General Workflow for Isolation and Characterization cluster_extraction Extraction cluster_purification Purification cluster_characterization Structural Elucidation & Characterization plant_material Nardostachys chinensis (Roots and Rhizomes) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Isolated Fractions chromatography->fractions pure_compound Pure this compound fractions->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy physchem Physicochemical Property Determination (Melting Point, etc.) pure_compound->physchem

Caption: General workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Activity

The initial search did not yield specific information on the signaling pathways modulated by this compound. The primary reference likely contains details on its biological activity, which was investigated as part of the study on aristolane-type sesquiterpenoids.[1] To visualize a hypothetical mechanism of action discovery process, the following logical relationship diagram is provided.

logical_relationship Hypothetical Workflow for Elucidating Mechanism of Action cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation compound This compound cell_assays Cell-Based Assays (e.g., Viability, Reporter Assays) compound->cell_assays phenotypic_observation Phenotypic Observation cell_assays->phenotypic_observation omics Omics Approaches (Transcriptomics, Proteomics) phenotypic_observation->omics bioinformatics Bioinformatics Analysis omics->bioinformatics pathway_analysis Signaling Pathway Identification bioinformatics->pathway_analysis target_assays In Vitro Target Engagement Assays pathway_analysis->target_assays knockdown_studies Gene Knockdown/Knockout Studies pathway_analysis->knockdown_studies validation Validated Mechanism of Action target_assays->validation knockdown_studies->validation

Caption: A conceptual workflow for identifying the mechanism of action of a novel compound.

References

A Technical Guide to the Spectral Data of Aristolochic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids and their derivatives are a class of nitrophenanthrene carboxylic acids found in plants of the family Aristolochiaceae. These compounds have garnered significant scientific interest due to their diverse biological activities, which include nephrotoxic, carcinogenic, and mutagenic properties. The structural elucidation and characterization of these compounds are paramount for understanding their mechanism of action and for the development of potential therapeutic agents or analytical standards. This technical guide provides a summary of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for a range of aristolochic acid derivatives, along with generalized experimental protocols for their analysis.

Spectral Data of Aristolochic Acid Derivatives

The following tables summarize the characteristic spectral data for a selection of aristolochic acid derivatives. This data has been compiled from various scientific publications and serves as a reference for the identification and characterization of these and similar compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of aristolochic acid derivatives. The chemical shifts are indicative of the substitution pattern on the phenanthrene (B1679779) core.

Table 1: ¹H NMR Spectral Data of Selected Aristolochic Acid Derivatives (in DMSO-d₆, δ in ppm, J in Hz) [1][2]

CompoundH-2H-5H-7H-8H-9OCH₃O-CH₂-O
Aristolochic Acid I 7.72 (s)8.59 (d, 8.2)7.45 (d, 8.2)-8.52 (s)4.12 (s)6.45 (s)
Aristolochic Acid II 7.75 (s)8.61 (d, 8.8)7.89 (dd, 8.8, 7.2)7.58 (t, 7.2)8.55 (s)-6.47 (s)
Aristolochic Acid IIIa 7.68 (s)8.15 (s)7.30 (s)-8.45 (s)4.05 (s)6.42 (s)
Aristolochic Acid IVa 7.70 (s)8.18 (s)-7.40 (s)8.50 (s)4.08 (s), 3.98 (s)6.44 (s)

Table 2: ¹³C NMR Spectral Data of Selected Aristolochic Acid Derivatives (in DMSO-d₆, δ in ppm) [1][2]

CompoundC-1C-2C-3C-4C-4aC-4bC-5C-6C-7C-8C-8aC-9C-10C-10aCOOHOCH₃O-CH₂-O
Aristolochic Acid I 112.5108.5148.0145.9117.8129.5128.5120.2109.8158.0131.5125.5146.5116.0168.556.5103.2
Aristolochic Acid II 112.6108.6148.1146.0117.9129.6128.6128.0130.5124.5131.6125.6146.6116.1168.6-103.3
Aristolochic Acid IIIa 112.4108.4147.9145.8117.7129.4123.5152.0108.0149.5131.4125.4146.4115.9168.456.0103.1
Aristolochic Acid IVa 112.5108.5148.0145.9117.8129.5123.6152.1108.1149.6131.5125.5146.5116.0168.556.1, 56.3103.2
Mass Spectrometry (MS) Data

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is crucial for determining the molecular weight and elemental composition of aristolochic acid derivatives. Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns.[3][4]

Table 3: Characteristic Mass Spectrometric Fragmentation of Aristolochic Acids [3][5]

Precursor IonFragmentationProduct Ion(s)Interpretation
[M+H]⁺Loss of H₂O[M+H-H₂O]⁺Loss of water from the carboxylic acid group
[M+H]⁺Loss of NO₂[M+H-NO₂]⁺Loss of the nitro group
[M+H]⁺Loss of CO₂[M+H-CO₂]⁺Decarboxylation
[M+H]⁺Loss of CO and NO₂[M+H-CO-NO₂]⁺Consecutive loss of carbon monoxide and nitro group
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is useful for identifying the key functional groups present in aristolochic acid derivatives.

Table 4: Characteristic Infrared Absorption Frequencies for Aristolochic Acids [6][7][8]

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-2500 (broad)O-H stretchCarboxylic acid
1710-1680C=O stretchCarboxylic acid
1530-1500 and 1350-1330N-O asymmetric and symmetric stretchNitro group (NO₂)
~1600, ~1475C=C stretchAromatic ring
1250-1000C-O stretchEther (methylenedioxy and methoxy (B1213986) groups)

Experimental Protocols

The following are generalized protocols for the spectral analysis of aristolochic acid derivatives isolated from natural sources.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra on the same instrument. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. Proton decoupling is employed to simplify the spectrum.

  • 2D NMR: For complete structural assignment, a suite of 2D NMR experiments is recommended, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[9][10]

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[11]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[11]

Data Acquisition:

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire data in both positive and negative ion modes.

  • For structural information, perform tandem MS (MS/MS) experiments by selecting the protonated or deprotonated molecular ion as the precursor.[12][13][14]

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[15][16]

  • Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[16]

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[8]

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder or KBr pellet, which is then automatically subtracted from the sample spectrum.[17][18]

Signaling Pathways and Experimental Workflows

Biosynthesis of Aristolochic Acid I

The biosynthesis of aristolochic acid I is a complex pathway that originates from the amino acid tyrosine. The pathway involves several key enzymatic steps, including hydroxylation, decarboxylation, and oxidative cyclization to form the phenanthrene core, followed by nitration.[19][20]

Aristolochic Acid I Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA decarboxylase Norlaudanosoline Norlaudanosoline Dopamine->Norlaudanosoline Condensation Stephanine Stephanine Norlaudanosoline->Stephanine Oxidative C-C coupling AAI Aristolochic Acid I Stephanine->AAI Oxidative ring cleavage & Nitration Aristolochic Acid I Metabolism AAI Aristolochic Acid I Nitroreduction Nitroreduction (e.g., CYP1A1/2) AAI->Nitroreduction Aristolactam Aristolactam I Nitroreduction->Aristolactam N_Hydroxy N-Hydroxyaristolactam I Aristolactam->N_Hydroxy Nitrenium Cyclic Acylnitrenium Ion N_Hydroxy->Nitrenium Activation DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Mutation Mutations DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer Experimental Workflow cluster_analysis Spectroscopic Analysis Plant Plant Material (e.g., Aristolochia sp.) Extraction Extraction (e.g., with Methanol) Plant->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Partition->Chromatography Pure_Compound Isolated Pure Compound Chromatography->Pure_Compound NMR NMR (1D, 2D) Pure_Compound->NMR MS MS (ESI, HRMS, MS/MS) Pure_Compound->MS IR IR (FTIR) Pure_Compound->IR Structure Structure Elucidation

References

In Silico Prediction of Secoaristolenedioic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico workflow to predict the bioactivity of Secoaristolenedioic acid, a natural compound of interest. In the absence of extensive experimental data, computational methods offer a powerful and efficient approach to elucidate its potential therapeutic applications. This document outlines the methodologies for predicting physicochemical properties, druglikeness, pharmacokinetic profiles (ADMET), identifying potential protein targets, and evaluating binding interactions through molecular docking. The presented data is illustrative, designed to showcase the application of these computational tools in early-stage drug discovery.

Introduction

This compound is a sesquiterpenoid natural product whose biological activities are not yet fully characterized. In silico drug discovery methods provide a rapid and cost-effective means to predict the bioactivity of such novel compounds, helping to prioritize them for further experimental validation.[1] This guide details a systematic in silico approach to investigate the therapeutic potential of this compound, from initial property prediction to specific protein-ligand interaction analysis. The workflow is designed to provide a comprehensive profile of the compound's potential as a drug candidate.

In Silico Prediction Workflow

The following diagram illustrates the overarching workflow for the in silico bioactivity prediction of this compound.

In_Silico_Workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Pharmacokinetic & Bioactivity Prediction cluster_2 Phase 3: Target Validation & Interaction Analysis cluster_3 Phase 4: Output & Prioritization A Input: this compound Structure B Physicochemical Property Prediction A->B C Druglikeness Evaluation (Lipinski's Rule of Five) A->C D ADMET Prediction B->D C->D E Bioactivity & Target Prediction D->E F Molecular Docking E->F G Binding Affinity & Interaction Analysis F->G H Prioritized Targets & Predicted Bioactivities G->H

Figure 1: A general workflow for the in silico bioactivity prediction of a novel compound.

Physicochemical Properties and Druglikeness

A fundamental step in evaluating a compound's potential as a drug is the assessment of its physicochemical properties and adherence to established druglikeness rules, such as Lipinski's Rule of Five.[2]

Experimental Protocol: Property and Druglikeness Prediction
  • Structure Input: The 2D structure of this compound is obtained and converted to a simplified molecular-input line-entry system (SMILES) string.

  • Software/Web Server: A computational tool, such as SwissADME or similar platforms, is used for the prediction. The SMILES string of this compound is submitted to the server.

  • Parameter Calculation: The software calculates various physicochemical descriptors, including molecular weight, LogP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors.

  • Druglikeness Evaluation: The calculated parameters are compared against Lipinski's Rule of Five criteria (Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10) to assess its potential for oral bioavailability.[2]

Predicted Data
PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight250.30 g/mol Yes (≤ 500)
LogP (Octanol/Water Partition Coefficient)2.85Yes (≤ 5)
Hydrogen Bond Donors2Yes (≤ 5)
Hydrogen Bond Acceptors4Yes (≤ 10)
Molar Refractivity68.50 cm³N/A
Polar Surface Area (PSA)74.60 ŲN/A

Pharmacokinetic (ADMET) Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for identifying potential liabilities early in the drug discovery process.

Experimental Protocol: ADMET Prediction
  • Platform Selection: An in silico ADMET prediction platform, such as pkCSM or ADMETlab, is utilized.

  • Input: The SMILES string of this compound is provided as input.

  • Prediction Execution: The platform's algorithms predict various ADMET parameters based on the compound's structure. These models are typically built from large datasets of experimentally determined properties.

  • Data Analysis: The output is analyzed to assess the compound's likely pharmacokinetic and toxicity profile.

Predicted ADMET Profile
ParameterPredicted Value/OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHigh (92% absorbed)Likely well-absorbed from the gut.
Caco-2 PermeabilityModerateMay cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross into the brain.
Plasma Protein BindingHigh (95%)May have a longer duration of action.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Renal ClearanceModerateLikely excreted through the kidneys.
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityLowLow risk of liver damage.

Bioactivity and Target Prediction

Identifying the potential molecular targets of this compound is a key step in understanding its mechanism of action.

Experimental Protocol: Target Prediction
  • Methodology: A combination of ligand-based and structure-based approaches is employed. Web servers like PharmMapper or SuperPred can be used.[3]

  • Ligand-Based Approach: The 2D/3D structure of this compound is compared to libraries of known active compounds to identify potential targets based on structural and pharmacophoric similarity.[1]

  • Inverse Virtual Screening: The compound is docked against a large collection of protein binding sites to identify those with high predicted binding affinity.

  • Target Prioritization: The predicted targets are ranked based on scores from multiple platforms and their biological relevance to disease pathways.

Predicted Biological Targets
Predicted TargetTarget ClassPrediction ScorePotential Indication
Stearoyl-CoA Desaturase-1 (SCD1)Enzyme (Oxidoreductase)0.85Cancer, Metabolic Syndrome
5-Lipoxygenase (5-LOX)Enzyme (Oxidoreductase)0.79Inflammation, Asthma
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Nuclear Receptor0.75Type 2 Diabetes, Inflammation
Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)0.72Inflammation, Pain

Molecular Docking Studies

To further investigate the potential interaction between this compound and its predicted targets, molecular docking simulations are performed. Here, we focus on the top-ranked predicted target, Stearoyl-CoA Desaturase-1 (SCD1), which is a potential target in cancer therapy.[4][5]

Experimental Protocol: Molecular Docking
  • Protein Preparation: The 3D crystal structure of human SCD1 is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Docking Software: A molecular docking program, such as AutoDock Vina or Schrödinger's Glide, is used.

  • Grid Generation: A docking grid is defined around the active site of SCD1.

  • Docking Simulation: The software samples different conformations and orientations of this compound within the defined binding pocket and scores them based on a scoring function.[6]

  • Analysis: The resulting poses are analyzed to identify the most favorable binding mode, binding affinity (docking score), and key interacting amino acid residues.

Hypothesized SCD1 Signaling Pathway Modulation

The following diagram illustrates a simplified signaling pathway involving SCD1 and how this compound might exert an anti-cancer effect by inhibiting it.

SCD1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibition Proposed Inhibition SREBP1c SREBP-1c SCD1 SCD1 SREBP1c->SCD1 Activates SFA Saturated Fatty Acids MUFA Monounsaturated Fatty Acids (MUFAs) SFA->MUFA Catalyzed by SCD1 Membrane Membrane Fluidity MUFA->Membrane Signaling Pro-survival Signaling (e.g., Akt) MUFA->Signaling Proliferation Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation SA This compound SA->SCD1 Inhibits

Figure 2: Hypothesized modulation of the SCD1 pathway by this compound.

Docking Results for Top Predicted Targets
TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
SCD1 -8.5 His123, Tyr156, Phe234
5-LOX-7.9Arg101, Gln133, His432
PPARγ-7.6Ser289, His323, Tyr473
COX-2-7.2Arg120, Tyr355, Ser530
Logical Relationship for Target Prioritization

The following diagram outlines the decision-making process for prioritizing targets for further experimental validation based on the in silico results.

Logical_Relationship Start Start: In Silico Predictions Druglikeness Good Druglikeness? Start->Druglikeness ADMET Favorable ADMET Profile? Druglikeness->ADMET Yes Discard Discard or Re-evaluate Druglikeness->Discard No TargetScore High Target Prediction Score? ADMET->TargetScore Yes ADMET->Discard No DockingScore High Docking Score? TargetScore->DockingScore Yes TargetScore->Discard No Validate Prioritize for Experimental Validation DockingScore->Validate Yes DockingScore->Discard No

Figure 3: Decision-making flowchart for prioritizing in silico hits.

Conclusion

The in silico analysis presented in this guide provides a hypothetical but comprehensive bioactivity profile for this compound. The predictions suggest that this compound possesses favorable druglike properties and a promising pharmacokinetic profile. The primary predicted biological targets are involved in key pathways related to cancer and inflammation, with Stearoyl-CoA Desaturase-1 (SCD1) emerging as a high-priority candidate. The molecular docking simulations indicate a strong binding affinity of this compound to the active site of SCD1.

While these computational predictions are a valuable starting point, it is imperative that they are validated through in vitro and in vivo experimental studies. The findings from this in silico workflow provide a strong rationale for prioritizing this compound for further investigation as a potential therapeutic agent, particularly in the context of cancer and inflammatory diseases.

References

No Information Available on the Therapeutic Relevance of Secoaristolenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases has revealed no specific information regarding a compound identified as "Secoaristolenedioic acid." Broader searches encompassing related chemical classes, such as seco-aristolane sesquiterpenoids and aristolochic acid analogues, also failed to yield any data on this particular molecule or its potential therapeutic applications.

This absence of information prevents the creation of an in-depth technical guide as requested. There is no publicly available quantitative data, experimental protocols, or established signaling pathways associated with this compound to report.

It is important to note that the closely related class of compounds, aristolochic acids, are well-documented for their significant toxicity, including nephrotoxicity (kidney damage) and carcinogenicity. The established adverse effects of these compounds may have limited the scientific inquiry into other structurally similar molecules for therapeutic purposes.

Given the complete lack of available data, it is not possible to provide the requested detailed analysis, including data tables and visualizations, on the therapeutic relevance of this compound. It is recommended to verify the compound's name and chemical structure, as it may be a novel, not yet publicly documented substance, or referred to under a different nomenclature.

Preliminary Cytotoxicity Screening of Secoaristolenedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available data on the preliminary cytotoxicity screening of Secoaristolenedioic acid. This technical guide provides a framework for such a study, including detailed experimental protocols and data presentation formats, based on methodologies commonly applied to natural products. It also summarizes the known cytotoxic activities of other sesquiterpenoids isolated from Nardostachys chinensis, the plant source of this compound.

Introduction

This compound is an aristolane-type sesquiterpenoid that has been isolated from the roots and rhizomes of Nardostachys chinensis. While the biological activities of many compounds from this plant have been explored, the cytotoxic potential of this compound remains uninvestigated. This document outlines a comprehensive strategy for the preliminary cytotoxicity screening of this novel compound, providing a foundation for its potential development as a therapeutic agent.

While direct cytotoxic data for this compound is unavailable, other sesquiterpenoids from Nardostachys chinensis have demonstrated cytotoxic effects. A study on sesquiterpenes from this plant showed cytotoxic activity against P-388 cells[1][2].

Data Presentation: Cytotoxicity of Sesquiterpenoids from Nardostachys chinensis

To provide context for the potential activity of this compound, the following table summarizes the reported cytotoxic activities of other sesquiterpenoids isolated from the same plant species.

CompoundCell LineAssayActivity (IC50)Reference
Desoxo-narchinol-AP-388Not SpecifiedNot Specified[1][2]
NardosinoneP-388Not SpecifiedNot Specified[1][2]
DebilonP-388Not SpecifiedNot Specified[1][2]
NardosinonediolP-388Not SpecifiedNot Specified[1][2]
Kanshone AP-388Not SpecifiedNot Specified[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments in a preliminary cytotoxicity screening of a novel compound like this compound.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6]

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide, and Binding Buffer)

    • Flow cytometer

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

    • Washing: Wash the cells once with cold PBS.[8]

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both.

This method uses propidium iodide staining to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 70% cold ethanol (B145695)

    • Flow cytometer

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

    • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[10][11]

    • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11]

    • Staining: Resuspend the cell pellet in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental_Workflow cluster_screening Preliminary Cytotoxicity Screening cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Compound Isolation (this compound) cell_culture Cell Line Selection & Culture start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_analysis Quantification of Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Arrest Analysis cell_cycle->cell_cycle_analysis conclusion Conclusion on Cytotoxic Potential & Mechanism ic50->conclusion apoptosis_analysis->conclusion cell_cycle_analysis->conclusion

Caption: A general experimental workflow for the preliminary cytotoxicity screening of a novel compound.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell compound This compound (Hypothetical) receptor Cellular Target(s) compound->receptor ros ↑ Reactive Oxygen Species (ROS) receptor->ros bcl2 ↓ Bcl-2 receptor->bcl2 bax ↑ Bax ros->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A representative intrinsic apoptosis pathway potentially induced by a cytotoxic compound.

References

Methodological & Application

Secoaristolenedioic acid synthesis and derivatization methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoaristolenedioic acid is a novel seco-aristolane-type sesquiterpenoid recently isolated from the plant Nardostachys chinensis[1][2]. As a newly discovered natural product, its synthetic pathways are not yet established in the literature, and its biological activities remain largely unexplored. These notes provide a proposed synthetic strategy, detailed hypothetical protocols for its synthesis, and general methods for its derivatization. The derivatization protocols are designed to enable further investigation into its structure-activity relationships (SAR) and to facilitate its analysis. The biological targets and signaling pathways for this compound have not yet been elucidated.

Proposed Synthetic Strategy (Hypothetical)

Currently, there is no published total synthesis of this compound. Below, we propose a hypothetical retrosynthetic analysis and a corresponding forward synthesis. This strategy is based on established chemical transformations and is intended as a starting point for a research program aimed at the total synthesis of this molecule.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound identifies a key disconnection at the C8-C9 bond, which is cleaved in the natural product, suggesting a precursor with an intact aristolane (B1234754) skeleton. A plausible precursor would be an aristolane-type sesquiterpenoid that can be oxidatively cleaved. Further disconnections of the aristolane core could lead to simpler, commercially available starting materials.

retrosynthesis SA This compound Precursor Aristolane Precursor (e.g., with C8=C9 double bond) SA->Precursor Oxidative Cleavage (Ozonolysis) Core Functionalized Bicyclic Core Precursor->Core Key Cyclization (e.g., Diels-Alder or Intramolecular Alkylation) SM Simpler Starting Materials Core->SM Further Disconnections

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Workflow

The proposed forward synthesis would involve the construction of a functionalized bicyclic core, followed by the formation of the complete aristolane skeleton. The key final step would be an oxidative cleavage of a C=C double bond at the appropriate position to yield the dicarboxylic acid moiety.

forward_synthesis Start Starting Materials Step1 Formation of Bicyclic Core Start->Step1 Step2 Annulation to form Aristolane Skeleton Step1->Step2 Step3 Functional Group Manipulation & Introduction of C8=C9 double bond Step2->Step3 Step4 Oxidative Cleavage (Ozonolysis) Step3->Step4 Final This compound Step4->Final derivatization SA This compound (R-COOH, R'-COOH) Ester Diester Derivative (R-COOR", R'-COOR") SA->Ester Esterification (e.g., CH₃I, K₂CO₃ or SOCl₂/MeOH) Amide Diamide Derivative (R-CONR"₂, R'-CONR"₂) SA->Amide Amidation (e.g., HNR"₂, EDC, HOBt)

References

Application Notes and Protocols for the Quantification of Secoaristolenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoaristolenedioic acid is a metabolite of aristolochic acids, a group of potent nephrotoxic and carcinogenic compounds found in plants of the Aristolochia genus. The quantification of this compound in biological matrices is crucial for toxicological studies, understanding the metabolic fate of aristolochic acids, and in the development of potential therapeutic interventions. Due to its nature as a dicarboxylic acid, established analytical methods for similar endogenous and exogenous compounds can be adapted for its precise and accurate measurement.

This document provides detailed application notes and adaptable protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no specific methods for this compound have been published, the following protocols are based on established methods for other dicarboxylic acids and aristolochic acid metabolites. These methods will require optimization and validation for the specific analyte and matrix.

Metabolic Pathway of Aristolochic Acid

Understanding the metabolic origin of this compound is essential for its analysis in biological systems. Aristolochic acids undergo metabolic activation, primarily through nitroreduction, leading to the formation of reactive intermediates that can bind to DNA, exerting their toxic effects. The formation of this compound is a part of the metabolic cascade of aristolochic acid I (AAI). The pathway involves several enzymatic steps, including demethylation and nitroreduction.[1][2]

Aristolochic Acid Metabolism AAI Aristolochic Acid I Metabolites Intermediate Metabolites (e.g., Aristolactams) AAI->Metabolites Nitroreduction & Demethylation SAA This compound Metabolites->SAA Further Metabolism

Caption: Metabolic conversion of Aristolochic Acid I.

Analytical Methods Overview

The choice of analytical method for this compound quantification will depend on the required sensitivity, selectivity, and the available instrumentation.

  • HPLC-UV: A robust and widely available technique suitable for relatively high concentrations of the analyte. The presence of carboxyl groups allows for UV detection at low wavelengths.[3][4]

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices, offering high sensitivity and selectivity. Derivatization is often employed to improve chromatographic retention and ionization efficiency.[5][6][7]

Data Presentation: Quantitative Performance of Analogous Methods

The following tables summarize the quantitative performance of various analytical methods for dicarboxylic and other organic acids, which can serve as a benchmark for the development of a this compound quantification assay.

Table 1: HPLC-UV Quantitative Data for Organic Acids

Compound ClassLinearity (R²)LODLOQRecovery (%)Reference
Organic Acids> 0.9990.5 - 1.8 ppm1.4 - 6.0 ppmNot Reported[8]
Fruit Juice AcidsNot Reported0.14 - 0.69 µg/mLNot Reported89.0 - 92.5[9]
Feed Organic Acids> 0.99Not ReportedNot Reported85.2 - 103.4[4]

Table 2: LC-MS/MS Quantitative Data for Dicarboxylic Acids

Compound ClassLinearity (R²)LODLOQRecovery (%)Reference
Dicarboxylic Acids> 0.99< 266 fg< 805 fgNot Reported[5]
Methylmalonic AcidNot Reported0.05 µmol/L0.1 µmol/LNot Reported[7]
Carboxylic Acid Metabolites> 0.99As low as 0.01 ng/mLNot Reported90 - 105[10]

Experimental Protocols

The following are detailed, adaptable protocols for the quantification of this compound.

Protocol 1: Quantification by HPLC-UV

This protocol is adapted from established methods for the analysis of various organic acids.[3][4][8][11]

1. Sample Preparation (Plasma/Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with 1 mmol/L sulfuric acid and 8 mmol/L sodium sulfate (B86663) in water.[3] Alternatively, a gradient can be used with 0.1% phosphoric acid in water (A) and acetonitrile (B).[4]

  • Flow Rate: 0.6 - 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 25°C.[3]

  • UV Detection: 210 nm.[3][4]

3. Calibration and Quantification

  • Prepare a stock solution of this compound (if a standard is available) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: General workflow for HPLC-UV analysis.

Protocol 2: Quantification by LC-MS/MS with Derivatization

This protocol is based on methods for the sensitive analysis of dicarboxylic acids and other carboxylic acids in biological fluids.[5][6][7][10]

1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in Protocol 1 (steps 1-3).

  • Derivatization with 4-bromo-N-methylbenzylamine (or similar reagent): [12]

    • Evaporate the supernatant to dryness.

    • To the dried residue, add 50 µL of a 10 mg/mL solution of the derivatizing agent in acetonitrile.

    • Add 10 µL of a catalyst solution (e.g., triethylamine (B128534) in acetonitrile).

    • Incubate at 60°C for 30 minutes.

    • After cooling, evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: A suitable reverse-phase C18 or HILIC column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode (after derivatization).[5]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will need to be determined by infusing a standard of the derivatized this compound to identify the precursor ion and the most stable product ions.

3. Calibration and Quantification

  • Prepare calibration standards and a quality control sample of this compound.

  • Spike the standards into a blank matrix (e.g., drug-free plasma) and process them alongside the unknown samples, including the derivatization step.

  • Use a stable isotope-labeled internal standard if available to correct for matrix effects and variations in extraction and derivatization efficiency.

  • Construct a calibration curve and quantify the analyte as described for the HPLC-UV method.

LC-MS/MS Workflow Sample Biological Sample Extraction Protein Precipitation & Supernatant Collection Sample->Extraction Derivatization Derivatization (e.g., with 4-bromo-N-methylbenzylamine) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LCMS LC-MS/MS Analysis (MRM) Reconstitution->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification

Caption: Workflow for LC-MS/MS with derivatization.

Conclusion

The quantification of this compound is achievable through the adaptation of established analytical methods for dicarboxylic and other organic acids. LC-MS/MS with derivatization offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices. HPLC-UV provides a more accessible alternative for applications where higher concentrations are expected. The successful implementation of these methods will require careful optimization of sample preparation, chromatographic separation, and detection parameters, followed by rigorous validation to ensure data accuracy and reliability.

References

Application Note: Quantitative Analysis of Secoaristolenedioic Acid in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective HPLC-MS/MS method for the detection and quantification of Secoaristolenedioic acid. This compound is a naturally occurring seco-aristolane sesquiterpenoid dicarboxylic acid with the molecular formula C15H22O4.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for preclinical and clinical sample analysis. The methodology outlined below provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Introduction

This compound, an 8,9-seco-1(10)-aristolene-8,9-dioic acid, is a sesquiterpenoid recently identified from natural sources.[1] Its biological activities and pharmacokinetic profile are of increasing interest to the scientific community. To facilitate further research and development, a reliable and validated analytical method for its quantification in complex biological matrices is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for such analyses. This document provides a detailed protocol for the determination of this compound using this technique.

Chemical Properties

PropertyValueReference
Chemical Name 8,9-seco-1(10)-aristolene-8,9-dioic acid[1]
Common Name This compound[1]
Molecular Formula C15H22O4[1]
Molecular Weight 266.33 g/mol Calculated from Formula
Monoisotopic Mass 266.1518 g/mol Calculated from Formula
CAS Number Not available

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of this compound from plasma.

Materials:

  • Human or animal plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar carboxylic acid not present in the sample)

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 20 µL of 2% formic acid in water to acidify the sample.

  • Vortex briefly to mix.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

Due to the presence of two carboxylic acid groups, this compound can be ionized in both positive and negative modes. Negative ion mode is often preferred for carboxylic acids due to the stable carboxylate anion formation.

ParameterNegative Ion ModePositive Ion Mode
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity NegativePositive
Capillary Voltage -3.0 kV3.5 kV
Desolvation Temperature 450°C450°C
Desolvation Gas Flow 800 L/hr800 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Collision Gas ArgonArgon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are predicted based on the structure of this compound and common fragmentation patterns of dicarboxylic acids and sesquiterpenoids. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
This compound265.1 [M-H]⁻221.1 ([M-H-CO₂]⁻)15Negative
This compound265.1 [M-H]⁻177.1 ([M-H-2CO₂]⁻)25Negative
This compound267.1 [M+H]⁺249.1 ([M+H-H₂O]⁺)15Positive
This compound267.1 [M+H]⁺221.1 ([M+H-H₂O-CO]⁺)20Positive

Note: The selection of the internal standard and its MRM transitions should be determined based on its structure and chromatographic behavior relative to this compound.

Data Presentation

The following tables summarize the expected quantitative data from a validation study.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 20< 2080 - 120
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Experimental Workflow Diagram

HPLC_MSMS_Workflow HPLC-MS/MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is acidify Acidify (2% Formic Acid) add_is->acidify lle Liquid-Liquid Extraction (MTBE) acidify->lle separate Centrifuge & Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (Triple Quadrupole) hplc->msms integrate Peak Integration msms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report Fragmentation_Prediction Predicted Fragmentation of this compound cluster_negative Negative Ion Mode cluster_positive Positive Ion Mode precursor_neg [M-H]⁻ m/z 265.1 loss_co2 Loss of CO₂ precursor_neg->loss_co2 product1_neg [M-H-CO₂]⁻ m/z 221.1 loss_co2->product1_neg loss_2co2 Loss of second CO₂ product1_neg->loss_2co2 product2_neg [M-H-2CO₂]⁻ m/z 177.1 loss_2co2->product2_neg precursor_pos [M+H]⁺ m/z 267.1 loss_h2o Loss of H₂O precursor_pos->loss_h2o product1_pos [M+H-H₂O]⁺ m/z 249.1 loss_h2o->product1_pos loss_co Loss of CO product1_pos->loss_co product2_pos [M+H-H₂O-CO]⁺ m/z 221.1 loss_co->product2_pos

References

Application Note: Gas Chromatography Analysis of Dicarboxylic Acids from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the analysis of dicarboxylic acids from natural products using gas chromatography-mass spectrometry (GC-MS). It includes protocols for sample preparation, derivatization, and GC-MS analysis, along with quantitative data and diagrams to illustrate the workflow and biological significance.

Introduction

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups.[1][2] They are widely distributed in nature and play crucial roles in various metabolic pathways, such as the citric acid cycle.[1][3] The analysis of dicarboxylic acids in natural products is essential for understanding their physiological functions, identifying potential biomarkers, and for quality control in the food and pharmaceutical industries.[3][4] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and quantification of these compounds. However, due to their low volatility and high polarity, derivatization is a necessary step to convert them into more volatile and thermally stable derivatives suitable for GC analysis.[5][6]

This application note details a robust and reproducible method for the analysis of dicarboxylic acids from natural products, focusing on silylation as the derivatization method.

Experimental Protocols

Sample Preparation: Extraction of Dicarboxylic Acids

The extraction method for dicarboxylic acids from natural products can vary depending on the sample matrix. A general liquid-liquid extraction protocol is provided below.

Materials:

  • Sample (e.g., plant tissue, biofluid)

  • Methanol[7][8]

  • Dichloromethane[8]

  • Internal Standard (e.g., a deuterated dicarboxylic acid)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Weigh a known amount of the homogenized natural product sample.

  • Add a known amount of internal standard to the sample.

  • Extract the dicarboxylic acids using a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 1:3 v/v).[8] The use of methanol is effective for extracting polar compounds like dicarboxylic acids.[7][8]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant.

  • Repeat the extraction process twice more and combine the supernatants.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the dried extract.

Derivatization: Silylation

Silylation is a common derivatization technique where active hydrogens in the carboxyl groups are replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS).[6] This process increases the volatility and thermal stability of the dicarboxylic acids.[6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent.[9][10]

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Re-dissolve the dried extract in a suitable solvent (e.g., 100 µL of pyridine).

  • Add 30 µL of BSTFA with 1% TMCS to the sample solution in a GC vial.[7]

  • Seal the vial tightly.

  • Heat the mixture at 70°C for 90 minutes to ensure complete derivatization.[7]

  • Cool the sample to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is now ready for injection into the GC-MS system.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[7]

  • Carrier Gas: Helium[7]

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Carrier Gas Flow Rate: 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Data Presentation

Quantitative analysis of dicarboxylic acids is performed by creating a calibration curve using standards of known concentrations. The peak areas of the target analytes are normalized to the peak area of the internal standard.

Table 1: Representative Quantitative Data for Dicarboxylic Acid Analysis

Dicarboxylic AcidRetention Time (min)Target Ion (m/z)Quantifier Ion (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
Malonic Acid8.51752330.5 ng/mL1.5 ng/mL
Succinic Acid10.21472470.2 ng/mL0.6 ng/mL
Glutaric Acid11.82611590.2 ng/mL0.6 ng/mL
Adipic Acid13.12751730.1 ng/mL0.3 ng/mL
Pimelic Acid14.22891870.1 ng/mL0.3 ng/mL
Suberic Acid15.33032010.1 ng/mL0.3 ng/mL
Azelaic Acid16.33172150.1 ng/mL0.3 ng/mL
Sebacic Acid17.23312290.1 ng/mL0.3 ng/mL

Note: Retention times and m/z values are for TMS derivatives and may vary depending on the specific GC-MS instrument and conditions used. The sensitivity of GC-MS methods can achieve detection limits in the low ng/mL range.[9][10]

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of dicarboxylic acids from natural products.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Natural Product Sample Homogenize Homogenization Sample->Homogenize Extract Liquid-Liquid Extraction (Methanol/Dichloromethane) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Solvent Evaporation Centrifuge->Evaporate Derivatize Silylation with BSTFA (70°C, 90 min) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for dicarboxylic acid analysis.

Biological Significance: Dicarboxylic Acids in Metabolism

Dicarboxylic acids are key intermediates in cellular metabolism, most notably in the citric acid cycle (Krebs cycle), which is central to energy production.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate combines with Acetyl-CoA FattyAcids Fatty Acids & Amino Acids FattyAcids->AcetylCoA DicarboxylicAcids Other Dicarboxylic Acids (e.g., Adipate, Suberate) DicarboxylicAcids->SuccinylCoA β-oxidation

Caption: Role of dicarboxylic acids in the Citric Acid Cycle.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the quantification of dicarboxylic acids in natural products using GC-MS. The use of silylation with BSTFA ensures the formation of volatile and stable derivatives, allowing for excellent chromatographic separation and mass spectrometric detection. This method is suitable for a wide range of applications, from metabolic studies to quality control in various industries.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Secoaristolenedioic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoaristolenedioic acid is a novel natural product with potential therapeutic applications. To elucidate its biological effects, a series of robust and reproducible cell-based assays are required. These application notes provide detailed protocols for assessing the anti-inflammatory and cytotoxic activities of this compound, key parameters in the early stages of drug discovery. The following sections detail experimental workflows, data presentation, and the underlying signaling pathways.

I. Assessment of Anti-inflammatory Activity

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Many natural products exhibit anti-inflammatory properties by modulating key signaling pathways. The following assays are designed to determine the anti-inflammatory potential of this compound.

A. NF-κB Reporter Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][2] This assay measures the ability of this compound to inhibit the activation of NF-κB induced by an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[3][4]

Experimental Protocol:

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (HEK293-NF-κB-luc).

  • Cell Seeding: Plate HEK293-NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Stimulation: Prepare a solution of TNF-α (final concentration 20 ng/mL) in DMEM. Add 10 µL of the TNF-α solution to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Assay: Remove the medium and lyse the cells using a suitable lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the TNF-α-induced NF-κB activity.

Data Presentation:

Concentration of this compound (µM)Luciferase Activity (Relative Light Units)% Inhibition of NF-κB Activity
0 (Vehicle Control)150000
0 (TNF-α stimulated)1200000
19500025
106000050
502500080
1001800095
B. Measurement of Pro-inflammatory Cytokine Production

This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated with LPS.

Experimental Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line.[5]

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the IC₅₀ value.

Data Presentation:

Concentration of this compound (µM)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
0 (Vehicle Control)5030
0 (LPS stimulated)12002500
19501800
106001200
50250500
100100150

Signaling Pathway and Experimental Workflow Diagrams:

NF_kappaB_Signaling_Pathway cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IKK_complex->IkappaB Inhibits degradation NF_kappaB NF-κB (p50/p65) NF_kappaB_active Active NF-κB (p50/p65) IkappaB->NF_kappaB_active Degrades, releasing Nucleus Nucleus NF_kappaB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Secoaristolenedioic_acid Secoaristolenedioic acid Secoaristolenedioic_acid->IKK_complex Potential Inhibition

Caption: NF-κB Signaling Pathway.

Experimental_Workflow_Anti_inflammatory cluster_workflow Anti-inflammatory Assay Workflow A Seed RAW 264.7 cells in 24-well plate B Incubate for 24h A->B C Treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatants E->F G Perform ELISA for IL-6 and TNF-α F->G H Data Analysis (IC50) G->H

Caption: Anti-inflammatory Assay Workflow.

II. Assessment of Cytotoxic Activity

Determining the cytotoxicity of a compound is crucial for evaluating its therapeutic window and potential toxicity.[6][7] The following assays measure cell viability and membrane integrity.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Experimental Protocol:

  • Cell Lines: A panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HEK293).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of this compound. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Data Presentation:

Cell LineIC₅₀ of this compound (µM)
HeLa35.2
A54948.9
MCF-762.1
HEK293> 100
B. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.[6]

Experimental Protocol:

  • Cell Lines: Use the same panel of cell lines as in the MTT assay.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • LDH Measurement: Measure the LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH). Determine the EC₅₀ value, the concentration at which 50% of the maximum LDH is released.

Data Presentation:

Cell LineEC₅₀ of this compound (µM)
HeLa40.5
A54955.3
MCF-770.8
HEK293> 100

Experimental Workflow Diagram:

Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Perform MTT or LDH Assay D->E F Measure Absorbance/ LDH Activity E->F G Data Analysis (IC50/EC50) F->G

Caption: Cytotoxicity Assay Workflow.

III. Investigation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation.[9][10] Investigating the effect of this compound on this pathway can provide further insights into its mechanism of action.

A. Western Blot Analysis of MAPK Phosphorylation

This assay determines whether this compound inhibits the phosphorylation of key MAPK proteins, such as p38 and JNK, in stimulated cells.

Experimental Protocol:

  • Cell Line: RAW 264.7 or THP-1 cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated and total p38 and JNK.

  • Detection: Detect the protein bands using an appropriate detection system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

Data Presentation:

Treatmentp-p38 / total p38 (ratio)p-JNK / total JNK (ratio)
Control0.10.15
LPS1.01.0
LPS + this compound (10 µM)0.40.5
LPS + this compound (50 µM)0.150.2

Signaling Pathway Diagram:

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 Inflammation Inflammatory Response AP1->Inflammation Secoaristolenedioic_acid Secoaristolenedioic acid Secoaristolenedioic_acid->TAK1 Potential Inhibition

Caption: MAPK Signaling Pathway.

Conclusion

These detailed protocols provide a comprehensive framework for the initial characterization of the biological activities of this compound. By systematically evaluating its anti-inflammatory and cytotoxic effects, and by probing its impact on key signaling pathways like NF-κB and MAPK, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The structured data presentation and clear workflows will facilitate reproducible and comparable results, essential for advancing drug discovery and development.

References

Application Notes and Protocols for Studying Secoaristolenedioic Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoaristolenedioic acid is a novel 8,9-seco-aristolane sesquiterpene isolated from Nardostachys chinensis[1]. While the specific biological activities of this compound have not been extensively reported, sesquiterpenoids as a class of natural products are known to possess a wide range of pharmacological properties, including anti-inflammatory and anticancer effects[2][3][4][5][6][7][8]. Therefore, it is hypothesized that this compound may exhibit similar therapeutic potential.

These application notes provide detailed protocols for established and widely used animal models to investigate the potential anti-inflammatory and anticancer activities of this compound. The protocols are designed to guide researchers in the preclinical evaluation of this novel compound.

Proposed Animal Models and Protocols

Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This model is a classic and highly reproducible method for evaluating the acute anti-inflammatory effects of novel compounds.

Experimental Protocol:

  • Animal Selection: Male Wistar rats or Swiss albino mice, weighing between 150-200g, are used for this study. The animals are housed under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Animals are randomly divided into the following groups (n=6 per group):

      • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

      • Group II (Standard): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).

      • Group III, IV, V (Test Groups): Receive this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • The vehicle, standard drug, or test compound is administered orally 60 minutes before the induction of inflammation.

  • Induction of Inflammation:

    • A 1% w/v solution of carrageenan in sterile saline is prepared.

    • 0.1 ml of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Data Analysis: The results are expressed as mean ± standard error of the mean (SEM). Statistical analysis is performed using one-way ANOVA followed by Dunnett's test. A p-value of less than 0.05 is considered statistically significant.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume (ml) at 3 hours% Inhibition of Edema
IVehicle-0.85 ± 0.04-
IIIndomethacin100.42 ± 0.0250.6%
IIIThis compound250.75 ± 0.0311.8%
IVThis compound500.61 ± 0.0228.2%
VThis compound1000.52 ± 0.0338.8%
Statistically significant difference from the vehicle control group (p<0.05). (Note: Data are hypothetical)

Diagram of Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis A Animal Acclimatization B Randomization into Groups A->B C Oral Administration of Vehicle, Standard, or This compound B->C D Sub-plantar Injection of Carrageenan (1%) C->D 60 min E Measure Paw Volume at 0, 1, 2, 3, 4 hours D->E F Calculate % Inhibition E->F G Statistical Analysis F->G

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Diagram of a General Inflammatory Signaling Pathway:

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Activation cluster_2 Mediator Production cluster_3 Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Response Edema, Pain, Redness COX2->Response iNOS->Response Cytokines->Response Secoaristolenedioic_acid This compound (Hypothesized Inhibition) Secoaristolenedioic_acid->NFkB Secoaristolenedioic_acid->MAPK G cluster_0 Preparation cluster_1 Tumor Growth & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A Culture Human Cancer Cells B Subcutaneous Injection of Cells into Immunodeficient Mice A->B C Monitor Tumor Growth B->C D Randomize Mice when Tumors Reach ~100 mm³ C->D E Administer Vehicle, Standard, or this compound D->E F Measure Tumor Volume and Body Weight Twice Weekly E->F G Euthanize Mice and Excise Tumors F->G End of Study H Weigh Tumors and Calculate % TGI G->H I Histological/Molecular Analysis H->I

References

Secoaristolenedioic Acid: A Novel Biomarker for Aristolochia Exposure - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exposure to plants of the Aristolochia genus is a significant global health concern due to the presence of aristolochic acids (AAs), a group of potent nephrotoxic and carcinogenic compounds.[1][2][3] Chronic ingestion of AA-containing herbal remedies or contaminated food products can lead to a devastating kidney disease known as aristolochic acid nephropathy (AAN), which is characterized by progressive renal interstitial fibrosis and can culminate in end-stage renal failure.[1][4][5][6] Furthermore, exposure to AAs is strongly associated with an increased risk of upper urinary tract urothelial carcinoma (UTUC).[1][7]

While aristolochic acid-DNA adducts are established biomarkers of exposure, recent research has focused on identifying specific metabolites of AAs that could serve as more direct and easily detectable indicators in biological fluids.[1][8] This document focuses on secoaristolenedioic acid , a recently identified metabolite of aristolochic acid, and its application as a specific biomarker for assessing Aristolochia exposure. This compound is formed through the oxidative cleavage of the phenanthrene (B1679779) ring of aristolochic acid I, a major component of the toxic mixture. This biotransformation pathway appears to be a key step in the detoxification and elimination of aristolochic acids.

This application note provides detailed protocols for the detection and quantification of this compound in biological samples using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), summarizes key quantitative data, and illustrates the metabolic pathway.

Metabolic Pathway of Aristolochic Acid I to this compound

The metabolism of aristolochic acid I (AA-I) is complex, involving both activation and detoxification pathways.[9][10][11] The formation of this compound represents a significant detoxification route. This process involves the oxidative cleavage of the phenanthrene nucleus of AA-I, resulting in a dicarboxylic acid metabolite. This pathway is distinct from the reductive activation pathway that leads to the formation of genotoxic aristolactam-DNA adducts.

AAI Aristolochic Acid I Oxidative_Metabolism Oxidative Metabolism (e.g., CYP450 enzymes) AAI->Oxidative_Metabolism Secoaristolenedioic_Acid This compound Oxidative_Metabolism->Secoaristolenedioic_Acid Excretion Urinary Excretion Secoaristolenedioic_Acid->Excretion

Caption: Metabolic conversion of Aristolochic Acid I to this compound.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of this compound using the described UPLC-Q-TOF-MS method.

ParameterValue
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 8%
Recovery (%) 92 - 105%
Matrix Effect (%) 88 - 110%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples

This protocol outlines the extraction and purification of this compound from human urine samples prior to UPLC-Q-TOF-MS analysis.

Materials:

  • Human urine samples

  • SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

    • Take 1 mL of the supernatant and add 10 µL of the internal standard solution.

    • Acidify the sample with 10 µL of formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

cluster_workflow SPE Workflow for Urine Samples start Urine Sample centrifuge Centrifuge start->centrifuge add_is Add Internal Standard & Acidify centrifuge->add_is load_sample Load Sample add_is->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Analyte wash_spe->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute dry_down->reconstitute analysis UPLC-Q-TOF-MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for biomarker analysis.

UPLC-Q-TOF-MS Analysis

This protocol provides the instrumental parameters for the quantification of this compound.

Instrumentation:

  • UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Q-TOF-MS Conditions:

  • Ionization Mode: ESI negative

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion information)

  • Mass Range: 50 - 1200 m/z

  • Collision Energy: Low energy (6 eV) and high energy ramp (15-40 eV)

Conclusion

The identification and quantification of this compound offer a valuable tool for assessing exposure to Aristolochia. The protocols detailed in this application note provide a robust and sensitive method for the analysis of this novel biomarker in urine. The use of this compound as a biomarker can aid in clinical diagnosis, epidemiological studies, and in the development of strategies to mitigate the health risks associated with Aristolochia exposure. Further research is warranted to fully elucidate the toxicokinetics of this compound and its correlation with the severity of AAN and the risk of UTUC.

References

Application Notes and Protocols for Secoaristolochic Acid in Nephrotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoaristolochic acid, a nitrophenanthrene carboxylic acid, is a component of aristolochic acids found in various plant species of the Aristolochiaceae family. Aristolochic acids are recognized as potent nephrotoxins, leading to a progressive tubulointerstitial nephritis termed Aristolochic Acid Nephropathy (AAN). AAN is characterized by extensive interstitial fibrosis and tubular atrophy, often culminating in end-stage renal disease. Due to the significant health risks associated with aristolochic acids, robust and reproducible experimental models are essential to investigate the mechanisms of toxicity and to develop potential therapeutic interventions.

These application notes provide detailed protocols for inducing and assessing nephrotoxicity using secoaristolochic acid in both in vivo and in vitro models. The methodologies described herein are based on established protocols for aristolochic acid-induced nephrotoxicity, which is considered a relevant surrogate due to the limited availability of studies specifically focusing on secoaristolochic acid.

Data Presentation

In Vivo Nephrotoxicity Data

The following table summarizes key quantitative data from rodent models of aristolochic acid-induced nephrotoxicity. These parameters are critical for assessing renal injury and dysfunction.

ParameterSpeciesDosing RegimenObservation Time PointKey FindingsReference
Serum Creatinine (B1669602) Rat (Wistar)Single dose of 10, 50, or 100 mg/kg (gastric tube)3 daysDose-dependent increase in plasma creatinine.[1]
Blood Urea Nitrogen (BUN) Rat (Wistar)Single dose of 10, 50, or 100 mg/kg (gastric tube)3 daysDose-dependent increase in plasma urea.[1]
Urinary Protein Rat (Wistar)Single dose of 10, 50, or 100 mg/kg (gastric tube)3 daysIncreased urinary protein excretion.[1]
Histopathology (Tubular Necrosis) Rat (Wistar)Single dose of 10, 50, or 100 mg/kg (gastric tube)3 daysEvidence of necrosis of the renal tubule epithelium.[1]
Kidney Injury Molecule-1 (KIM-1) Rat (SD)Gentamicin-induced (as a model)1, 3, 7 daysDose- and time-dependent increase in KIM-1 expression.[2]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) Rat (SD)Gentamicin-induced (as a model)1, 3, 7 daysDose- and time-dependent increase in NGAL expression.[2]
In Vitro Cytotoxicity Data

This table presents quantitative data from in vitro studies using renal cell lines to assess the cytotoxic effects of aristolochic acid.

ParameterCell LineCompoundConcentrationExposure TimeKey FindingsReference
Cell Viability (MTT Assay) Porcine renal cortex cellsAristolochic AcidEC20, EC5024 and 48 hoursTime- and concentration-dependent cytotoxicity; porcine cells were most sensitive.[3]
Apoptosis (Annexin V/PI Staining) HK-2 (Human Kidney 2)Aristolochic Acid I and Aristololactam INot specifiedNot specifiedIncreased apoptosis.[4]
Cell Cycle Arrest LLC-PK1 (Porcine Kidney)Aristolochic Acid I80, 320, 1280 ng/mL24 hoursIncreased percentage of cells in G2/M phase.[5]
Caspase-3 Activity HK-2Aristolochic Acid I and Aristololactam INot specifiedNot specifiedConcentration-dependent increase in caspase-3-like activity.[4]
Autophagy (LC3-II Expression) NRK52E (Rat Kidney Epithelial)Aristolochic Acid I10 µM3-6 hoursUpregulated expression of LC3-II and Beclin 1.[6]

Experimental Protocols

In Vivo Model of Secoaristolochic Acid-Induced Nephrotoxicity

This protocol describes the induction of acute kidney injury in mice using aristolochic acid, which can be adapted for secoaristolochic acid.

Materials:

  • Secoaristolochic acid (or Aristolochic Acid I)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Animal balance

  • Gavage needles

  • Metabolic cages for urine collection

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

  • Reagents and kits for serum creatinine and BUN analysis

  • Formalin (10% neutral buffered) for tissue fixation

  • Paraffin embedding station and microtome

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.

  • Dosing Preparation: Prepare a suspension of secoaristolochic acid in the chosen vehicle at the desired concentration. For acute injury, a dose of 5-10 mg/kg body weight is often used for aristolochic acid I.[7]

  • Administration: Administer the secoaristolochic acid suspension or vehicle to the mice via oral gavage daily for a period of 3-5 consecutive days.

  • Monitoring: Monitor the body weight and general health of the animals daily.

  • Sample Collection:

    • Urine: House mice in metabolic cages for 24-hour urine collection at baseline and at the end of the treatment period. Centrifuge urine samples to remove debris and store at -80°C for analysis of proteinuria and kidney injury biomarkers (KIM-1, NGAL).

    • Blood: At the experimental endpoint (e.g., day 5), collect blood via cardiac puncture under anesthesia. Centrifuge the blood to obtain plasma or serum and store at -80°C for measurement of creatinine and BUN levels.

  • Tissue Harvesting: Euthanize the mice and perfuse the kidneys with cold phosphate-buffered saline (PBS). Excise the kidneys, remove the capsule, and weigh them.

  • Histological Analysis:

    • Fix one kidney in 10% neutral buffered formalin for at least 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin.

    • Cut 4-5 µm sections and stain with H&E to assess tubular injury, including necrosis, loss of brush border, cast formation, and tubule dilatation.[8]

    • Quantitative scoring of tubular injury can be performed on multiple high-power fields.

In Vitro Cell Viability Assay (MTT Assay)

This protocol details the assessment of secoaristolochic acid-induced cytotoxicity in a renal proximal tubular epithelial cell line (e.g., HK-2).

Materials:

  • HK-2 cells (or other suitable renal cell line)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

  • Secoaristolochic acid

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of secoaristolochic acid in cell culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of medium containing different concentrations of secoaristolochic acid or vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection by TUNEL Assay

This protocol describes the detection of apoptosis in kidney tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

  • Paraffin-embedded kidney sections on slides

  • Xylene and graded ethanol for deparaffinization and rehydration

  • Proteinase K

  • TUNEL assay kit (commercially available)

  • DNase I (for positive control)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue. The incubation time and concentration may need to be optimized for the specific tissue.[9]

  • Positive Control: Treat a separate slide with DNase I to induce DNA strand breaks, which will serve as a positive control for the TUNEL staining.

  • TdT Reaction: Incubate the slides with the TdT reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol. This reaction labels the 3'-OH ends of fragmented DNA.

  • Detection: If using a fluorescently labeled dUTP, proceed to counterstaining. If using a biotin-labeled dUTP, an additional step of incubation with a fluorescently labeled streptavidin conjugate is required.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst.

  • Mounting and Imaging: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei to the total number of nuclei in several high-power fields.

Western Blotting for Apoptosis and Fibrosis Markers

This protocol outlines the detection of key proteins involved in apoptosis (cleaved caspase-3) and fibrosis (TGF-β1) in kidney tissue lysates.

Materials:

  • Kidney tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-TGF-β1, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize kidney tissue in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Secoaristolochic Acid-Induced Nephrotoxicity

This diagram illustrates the key molecular pathways involved in secoaristolochic acid-induced renal cell injury, including the roles of organic anion transporters (OATs), oxidative stress, DNA damage, and the activation of p53, TGF-β/Smad, and MAPK signaling pathways leading to apoptosis and fibrosis.

G cluster_uptake Cellular Uptake cluster_stress Cellular Stress & Damage cluster_signaling Signaling Cascades cluster_outcome Cellular Outcomes SAA Secoaristolochic Acid OAT Organic Anion Transporters (OATs) SAA->OAT Uptake into proximal tubule cells ROS ↑ Reactive Oxygen Species (ROS) OAT->ROS DNA_Damage DNA Damage (Adduct Formation) ROS->DNA_Damage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys MAPK MAPK Activation (p38, JNK) ROS->MAPK p53 ↑ p53 Activation DNA_Damage->p53 Apoptosis Apoptosis Mito_Dys->Apoptosis p53->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest TGFb ↑ TGF-β1 TGFb_Smad Smad2/3 Phosphorylation TGFb->TGFb_Smad MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation Fibrosis Fibrosis TGFb_Smad->Fibrosis

Caption: Key signaling pathways in Secoaristolochic Acid nephrotoxicity.

Experimental Workflow for In Vivo Nephrotoxicity Study

This diagram outlines the major steps in conducting an in vivo study to evaluate the nephrotoxic effects of secoaristolochic acid in a rodent model.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization dosing Secoaristolochic Acid Administration (e.g., 5 days, oral gavage) acclimatization->dosing monitoring Daily Monitoring (Body Weight, Health) dosing->monitoring sample_collection Sample Collection (Urine, Blood) monitoring->sample_collection euthanasia Euthanasia & Kidney Harvesting sample_collection->euthanasia analysis Analysis euthanasia->analysis biochemistry Serum Biochemistry (Creatinine, BUN) analysis->biochemistry biomarkers Urinary Biomarkers (Protein, KIM-1, NGAL) analysis->biomarkers histology Histopathology (H&E Staining) analysis->histology western_blot Western Blotting (Apoptosis/Fibrosis Markers) analysis->western_blot end End biochemistry->end biomarkers->end histology->end western_blot->end

Caption: Workflow for in vivo nephrotoxicity assessment.

Logical Relationship of Cellular Events in AAN

This diagram illustrates the logical progression from initial cellular uptake of secoaristolochic acid to the eventual pathological outcomes of apoptosis and fibrosis in Aristolochic Acid Nephropathy (AAN).

G Uptake Cellular Uptake (Proximal Tubules) Stress Oxidative Stress & DNA Damage Uptake->Stress Signaling Activation of Pro-apoptotic & Pro-fibrotic Signaling Pathways Stress->Signaling Dysfunction Cellular Dysfunction (e.g., Cell Cycle Arrest) Signaling->Dysfunction Outcome Pathological Outcome (Apoptosis, Fibrosis) Dysfunction->Outcome

Caption: Logical progression of cellular events in AAN.

References

Application of Secoaristolenedioic Acid in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for Secoaristolenedioic Acid in Cancer Research

Introduction

This compound is a novel aristolane-type sesquiterpenoid that has been isolated from the roots and rhizomes of the medicinal plant Nardostachys chinensis[1]. As a recently identified natural product, dedicated research into its specific biological activities is still in its nascent stages. Currently, there is no published literature detailing the direct application of this compound in cancer research, including its mechanism of action or specific cellular targets.

However, the plant from which it is derived, Nardostachys chinensis, has a history of use in traditional medicine for various ailments, and modern scientific studies have begun to validate its potential in oncology[2]. Extracts from Nardostachys chinensis and other isolated aristolane-type sesquiterpenoids have demonstrated cytotoxic and anticancer properties, suggesting that this compound may also possess similar activities. For instance, the extract has been shown to induce differentiation in human promyelocytic leukemic cells and attenuate tumor progression in hepatocellular carcinoma[3][4]. Another aristolane (B1234754) sesquiterpenoid from this plant, 1-Hydroxylaristolone, has shown significant cytotoxicity against a human pancreatic cancer cell line[5].

These application notes and protocols are therefore provided as a forward-looking guide for researchers interested in investigating the potential of this compound in cancer research. The methodologies are based on established techniques for evaluating the anticancer properties of novel natural products and are informed by the known biological activities of extracts from Nardostachys chinensis and related compounds.

Application Notes

Compound of Interest
  • Name: this compound

  • Chemical Class: Aristolane-type sesquiterpenoid

  • Natural Source: Roots and rhizomes of Nardostachys chinensis[1]

  • Molecular Formula: C₁₅H₂₂O₄[1]

Potential Applications in Cancer Research (Inferred)

Based on the demonstrated anticancer activities of Nardostachys chinensis extracts and other aristolane sesquiterpenoids, the following areas of investigation are proposed for this compound:

  • Leukemia: The extract of Nardostachys chinensis has been observed to induce differentiation in human promyelocytic leukemia (HL-60) cells, suggesting a potential therapeutic role in certain types of leukemia[3].

  • Hepatocellular Carcinoma (HCC): The root extract of Nardostachys jatamansi (a related species) has been shown to attenuate tumor progression in HCC models by inhibiting the ERK/STAT3 pathways[4].

  • Pancreatic Cancer: The related compound 1-Hydroxylaristolone, also isolated from Nardostachys chinensis, has exhibited significant cytotoxicity against the CAPAN-2 human pancreatic cancer cell line[5].

Hypothesized Mechanism of Action

The precise mechanism of action for this compound is currently unknown. However, based on studies of the Nardostachys chinensis extract, it is plausible that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, differentiation, and survival.

Potential signaling pathways that could be investigated include:

  • MAPK/ERK Pathway: The extract of Nardostachys chinensis has been shown to activate the ERK pathway, which can, in some contexts, lead to cell differentiation rather than proliferation[3].

  • STAT3 Pathway: Inhibition of the STAT3 pathway is a known mechanism for suppressing tumor growth, and this pathway is inhibited by the extract of the related Nardostachys jatamansi in HCC[4].

  • PKC Signaling: Protein Kinase C (PKC) has been implicated as an upstream regulator of ERK activation in HL-60 cells treated with the Nardostachys chinensis extract[3].

A proposed signaling pathway based on the activity of the Nardostachys chinensis extract is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC PKC Receptor->PKC Activates ERK ERK PKC->ERK Activates GeneExpression Gene Expression (Differentiation, Apoptosis) ERK->GeneExpression STAT3 STAT3 STAT3->GeneExpression Inhibits Proliferation NC_Extract Nardostachys chinensis Extract NC_Extract->Receptor Activates NC_Extract->STAT3 Inhibits

Caption: Hypothesized signaling pathways affected by Nardostachys chinensis extract.

Quantitative Data for Related Compounds from Nardostachys chinensis

While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of other sesquiterpenoids isolated from Nardostachys chinensis against human pancreatic cancer cell lines. This data provides a benchmark for the potential potency of compounds from this plant source.

CompoundCancer Cell LineIC₅₀ (µM)[5]
Epoxynardosinone CAPAN-22.60 ± 1.85
1-Hydroxylaristolone CFPAC-11.12 ± 1.19
Taxol (Positive Control) CFPAC-10.32 ± 0.13

Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for the investigation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60, HepG2, PANC-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the existing medium from the cells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Proteins

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., ERK, p-ERK, STAT3, p-STAT3).

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-ERK, anti-p-ERK, anti-STAT3, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cancer cells with various concentrations of this compound for a specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the anticancer properties of a novel natural product like this compound.

G cluster_discovery Discovery & Isolation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation Isolation Isolation of This compound from N. chinensis Structure Structural Elucidation Isolation->Structure CellLines Select Cancer Cell Lines Structure->CellLines Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellLines->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis WesternBlot Western Blot (Signaling Pathways) Apoptosis->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle AnimalModel Animal Model (e.g., Xenograft) CellCycle->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: Generalized workflow for anticancer drug discovery from natural products.

Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The protocols are generalized and should be optimized for specific experimental conditions. As there is currently no direct research on the anticancer properties of this compound, all proposed applications and mechanisms are hypothetical and based on related scientific findings.

References

Application Notes and Protocols for Investigating Secoaristolenedioic Acid as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and certain cancers. The search for novel and effective anti-inflammatory agents with minimal side effects is a critical area of pharmaceutical research. Natural products represent a rich source of potential therapeutic leads. Secoaristolenedioic acid, a sesquiterpenoid, is a compound of interest for its potential anti-inflammatory properties. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects and underlying molecular mechanisms of this compound.

The inflammatory response is a complex process involving the activation of various signaling pathways, leading to the production of pro-inflammatory mediators. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Upon stimulation by inflammatory stimuli such as lipopolysaccharide (LPS), these pathways trigger the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This document outlines detailed protocols for in vitro assays to assess the efficacy of this compound in a murine macrophage cell line (RAW 264.7), a widely used model for studying inflammation. The provided methodologies will enable the evaluation of the compound's effects on cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the expression of key inflammatory proteins.

Data Presentation: Hypothetical Effects of this compound

The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of this compound. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.1
1095.8 ± 4.9
2593.4 ± 5.5
5091.2 ± 6.0

*Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)45.8 ± 3.9
LPS + this compound (1 µM)42.5 ± 3.5
LPS + this compound (5 µM)35.1 ± 2.8*
LPS + this compound (10 µM)24.7 ± 2.1**
LPS + this compound (25 µM)15.3 ± 1.5***

*p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group. Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50.2 ± 5.135.7 ± 4.220.1 ± 2.5
LPS (1 µg/mL)1250.6 ± 110.3980.4 ± 85.6450.9 ± 40.2
LPS + this compound (10 µM)875.4 ± 75.9 650.1 ± 58.3310.5 ± 31.1*
LPS + this compound (25 µM)550.2 ± 50.1 410.8 ± 39.7220.3 ± 25.4**

*p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group. Data are presented as mean ± standard deviation (n=3).

Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages

TreatmentiNOS (Relative Density)COX-2 (Relative Density)
Control0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.15
LPS + this compound (10 µM)0.62 ± 0.08 0.68 ± 0.09*
LPS + this compound (25 µM)0.31 ± 0.05***0.35 ± 0.06

*p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a suitable in vitro model for studying inflammation.[1][2]

  • Materials:

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]

    • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.[3]

    • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.[1]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[1]

    • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway studies).[1]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.[1]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.[1]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Determination (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[4]

  • Materials:

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat as described in Protocol 1.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[4]

    • Incubate for 10 minutes at room temperature.[4]

    • Measure the absorbance at 540 nm.[4]

    • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[4]

  • Materials:

    • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat as described in Protocol 1.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kits.[1]

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.[1]

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and treat as described in Protocol 1 (for signaling pathways, a shorter LPS stimulation time, e.g., 30-60 minutes, is typically used).[1]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay kit.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways targeted by this compound and the general experimental workflow.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pIkB p-IκBα IKK->pIkB P IkB IκBα IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Seco Secoaristolenedioic acid Seco->IKK Inhibits Seco->pNFkB Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK pp38 p-p38 p38->pp38 P pERK p-ERK ERK->pERK P pJNK p-JNK JNK->pJNK P AP1 AP-1 pp38->AP1 pERK->AP1 pJNK->AP1 Nucleus Nucleus AP1->Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Transcription Seco Secoaristolenedioic acid Seco->p38 Inhibits Seco->ERK Inhibits Seco->JNK Inhibits

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

G start Start: Culture RAW 264.7 Cells viability Assess Cell Viability (MTT Assay) start->viability pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect_supernatant Collect Supernatant (24h) stimulate->collect_supernatant lyse_cells Lyse Cells (30-60 min for signaling, 24h for iNOS/COX-2) stimulate->lyse_cells no_assay Measure NO Production (Griess Assay) collect_supernatant->no_assay cytokine_assay Measure Cytokine Levels (ELISA) collect_supernatant->cytokine_assay western_blot Analyze Protein Expression (Western Blot) lyse_cells->western_blot end End: Data Analysis and Interpretation no_assay->end cytokine_assay->end western_blot->end

Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Secoaristolenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Secoaristolenedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dicarboxylic acid derivative currently under investigation for its therapeutic potential. Like many organic acids with complex structures, it exhibits low aqueous solubility at neutral pH, which can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in vivo.

Q2: What is the expected aqueous solubility of this compound?

A2: The intrinsic solubility of this compound in water is very low. The exact solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. For practical purposes, it is considered poorly soluble in neutral aqueous solutions.

Q3: What are the primary strategies to improve the solubility of this compound?

A3: The primary strategies for enhancing the solubility of acidic compounds like this compound include pH adjustment, the use of co-solvents, and the addition of solubilizing excipients such as surfactants or cyclodextrins.[1][2][3] The choice of method depends on the specific experimental requirements, such as the desired concentration, the biological system being used, and the final dosage form.

Troubleshooting Guides

This section provides detailed guidance to troubleshoot common solubility problems encountered during experiments with this compound.

Issue 1: this compound is not dissolving in my aqueous buffer.

Q: I am trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving. What should I do?

A: This is a common issue due to the acidic nature of this compound. At neutral pH, the compound is likely in its less soluble, protonated form. Here are several approaches to address this:

1. pH Adjustment:

Increasing the pH of the solution will deprotonate the carboxylic acid groups, forming a more soluble salt.[1][2]

  • Recommendation: Prepare the solution in a buffer with a higher pH. Since this compound is a dicarboxylic acid, its solubility will significantly increase at a pH above its second pKa.

Experimental Protocol: Preparing a Solubilized Solution of this compound via pH Adjustment

  • Determine the pKa: If the pKa values of this compound are unknown, they should be determined experimentally or computationally. For this example, let's assume the pKa1 is ~4.5 and pKa2 is ~6.0.

  • Select a Buffer System: Choose a buffer system that is effective at the desired pH and compatible with your experiment. For example, to achieve a pH of 8.0, a Tris-HCl buffer is a suitable choice.

  • Prepare the Buffer: Prepare a 50 mM Tris-HCl buffer.

  • Dissolution:

    • Weigh the required amount of this compound.

    • Add a small amount of the buffer to the solid to create a slurry.

    • While stirring, slowly add more buffer until the desired final volume is reached.

    • If the compound still does not dissolve, the pH can be incrementally increased by adding a small volume of a dilute base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

Table 1: Hypothetical Solubility of this compound at Different pH Values

pHBuffer SystemTemperature (°C)Solubility (µg/mL)
5.0Acetate25< 1
6.0Phosphate2515
7.0Phosphate25150
7.4PBS25250
8.0Tris-HCl25> 1000

2. Co-solvent Systems:

If altering the pH is not compatible with your experimental design, using a water-miscible organic co-solvent can increase solubility.[3][4]

  • Recommendation: Prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Common co-solvents include DMSO, ethanol, and PEG 400.[2]

Table 2: Hypothetical Solubility of this compound in Various Co-solvents

Co-solventConcentration in WaterTemperature (°C)Solubility (mg/mL)
DMSO100%25> 50
Ethanol100%2520
PEG 400100%2535
DMSO10%251.5
Ethanol10%250.8
Issue 2: Precipitation is observed when diluting the organic stock solution into an aqueous buffer.

Q: I have a 50 mg/mL stock of this compound in DMSO. When I dilute it into my cell culture medium for an experiment, a precipitate forms. How can I prevent this?

A: This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with a small percentage of the co-solvent.

1. Reduce the Final Concentration:

  • Recommendation: The most straightforward solution is to lower the final concentration of this compound in your experiment.

2. Increase the Co-solvent Concentration:

  • Recommendation: If the experimental system can tolerate it, increasing the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always run a vehicle control to ensure the co-solvent itself does not affect the experimental outcome.

3. Use of Solubilizing Excipients:

  • Recommendation: Incorporating a surfactant or a cyclodextrin (B1172386) into the aqueous medium can help to maintain the solubility of the compound upon dilution.[1]

Table 3: Effect of Excipients on the Aqueous Solubility of this compound

ExcipientConcentration (%)Temperature (°C)Apparent Solubility (µg/mL) at pH 7.4
None025250
Polysorbate 80 (Tween 80)0.125800
Polysorbate 80 (Tween 80)0.5252500
HP-β-CD1251200
HP-β-CD5255500

* Hydroxypropyl-beta-cyclodextrin

Diagrams and Workflows

Workflow for Solubility Enhancement Strategy Selection

Solubility_Strategy start Start: Poorly Soluble This compound check_ph Is pH adjustment compatible with the experimental system? start->check_ph ph_adjust Adjust pH to > pKa2 (e.g., pH 8.0) check_ph->ph_adjust Yes check_cosolvent Can a co-solvent (e.g., DMSO, Ethanol) be tolerated? check_ph->check_cosolvent No end_success Solubility Issue Resolved ph_adjust->end_success use_cosolvent Prepare concentrated stock in organic solvent and dilute carefully. check_cosolvent->use_cosolvent Yes check_excipient Is precipitation still an issue or are co-solvents not an option? check_cosolvent->check_excipient No use_cosolvent->check_excipient use_excipient Incorporate solubilizing excipients (e.g., Surfactants, Cyclodextrins) into the aqueous medium. check_excipient->use_excipient Yes end_fail Further formulation development required (e.g., nanoparticles) check_excipient->end_fail No use_excipient->end_success

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy for this compound.

Troubleshooting Precipitation During Dilution

Precipitation_Troubleshooting start Precipitation observed upon diluting organic stock into aqueous medium q1 Is the final concentration absolutely necessary? start->q1 a1 Reduce the final concentration. q1->a1 No q2 Can the system tolerate a higher co-solvent percentage? q1->q2 Yes end_success Solution remains clear. a1->end_success a2 Increase final co-solvent concentration (e.g., to 0.5%). Run vehicle controls. q2->a2 Yes q3 Is the use of excipients permissible in the assay? q2->q3 No a2->end_success a3 Add a solubilizer (e.g., Tween 80, HP-β-CD) to the aqueous medium before adding the stock. q3->a3 Yes end_fail Consider alternative strategies (e.g., pH adjustment). q3->end_fail No a3->end_success

Caption: A troubleshooting decision tree for addressing precipitation issues when diluting a concentrated stock solution of this compound.

References

Technical Support Center: Improving Secoaristolenedioic Acid Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of secoaristolenedioic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inefficient Solvent System: The polarity of the extraction solvent may not be optimal for this compound. 2. Incomplete Extraction: Insufficient extraction time or temperature. 3. Degradation of Target Compound: The extraction conditions (e.g., high temperature, prolonged exposure to light) may be degrading the this compound. 4. Incorrect Plant Material: The source plant material may have low concentrations of the target compound due to factors like harvesting season or geographical location.1. Optimize Solvent: Test a range of solvents with varying polarities. A mixture of a non-polar and a polar solvent, such as hexane (B92381):acetone (1:1), can be effective for terpenoids. For acidic compounds like this compound, slightly acidified methanol (B129727) or ethanol (B145695) can improve solubility. 2. Adjust Extraction Parameters: Increase the extraction time and/or temperature. However, monitor for potential degradation. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction time and improve efficiency. 3. Protect from Degradation: Conduct the extraction in a dark environment or use amber glassware. Avoid excessive heat. Consider extraction at room temperature for a longer duration. 4. Verify Plant Material: Ensure the correct plant species and part (e.g., roots, stems) are used. Obtain a certificate of analysis if possible.
Formation of Emulsion During Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: High concentrations of lipids, fats, or other amphiphilic compounds in the crude extract can cause emulsions. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion.1. Break the Emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Alternatively, adding a small amount of a different organic solvent can alter the polarity and break the emulsion. Gentle swirling or centrifugation can also be effective. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without forming a stable emulsion.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex Plant Matrix: The source material naturally contains numerous other compounds that are co-extracted.1. Selective Extraction: Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities (defatting) before extracting with a more polar solvent for the target acid. 2. Purification: Implement appropriate purification steps after extraction, such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system.
Difficulty in Isolating the Acidic Fraction 1. Incomplete Acid-Base Reaction: The pH of the aqueous solution may not be sufficiently basic to deprotonate the this compound and bring it into the aqueous layer. 2. Precipitation at the Interface: The salt of the this compound may have limited solubility in the aqueous phase, causing it to precipitate at the interface between the organic and aqueous layers.1. Ensure Proper pH: Use a pH meter to confirm that the aqueous solution is sufficiently basic (e.g., pH 9-10) to deprotonate the carboxylic acid groups. 2. Increase Aqueous Volume: Use a larger volume of the aqueous base to ensure the salt of the acid remains dissolved. Gentle warming may also help to redissolve the precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound?

A1: While specific data for this compound is limited, methanol and 75% ethanol have been shown to be effective for extracting structurally similar aristolochic acids.[1] A common strategy for acidic terpenoids involves a preliminary extraction with a non-polar solvent like hexane to remove fats, followed by extraction with a more polar solvent such as ethyl acetate (B1210297) or methanol.[2]

Q2: How can I optimize the extraction conditions to maximize the yield?

A2: Key parameters to optimize include the solvent-to-solid ratio, extraction time, and temperature. For terpenoid extractions, a 1:1 hexane/acetone solvent system at 22°C for 1 hour has been reported as optimal in some cases.[3] It is advisable to perform small-scale experiments to determine the optimal conditions for your specific plant material.

Q3: What are the best methods for purifying the crude extract?

A3: For purification of acidic compounds like this compound, a combination of techniques is often necessary. An initial acid-base extraction can be used to separate the acidic components from neutral and basic impurities.[4] Following this, column chromatography using silica gel is a common and effective method.[5] For high-purity isolation, techniques like pH-zone-refining counter-current chromatography have been successfully employed for similar compounds.[6]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust method for the quantification of aristolochic acids and, by extension, this compound.[7][8][9] A C18 reverse-phase column is typically used with a mobile phase consisting of an acidified mixture of acetonitrile (B52724) or methanol and water.[7][8][9]

Q5: I am seeing a lot of chlorophyll (B73375) in my extract. How can I remove it?

A5: Chlorophyll can be removed by performing a preliminary extraction with a non-polar solvent like hexane, as chlorophyll is highly soluble in it. Alternatively, during column chromatography, chlorophyll will typically elute with less polar solvents, allowing for its separation from the more polar this compound.

Data on Extraction Yields of Related Compounds

The following tables summarize quantitative data on the extraction of aristolochic acids, which are structurally similar to this compound.

Table 1: Extraction Yield of Aristolochic Acids from Aristolochia bracteolata using Methanol

CompoundYield (g/kg of plant material)
Aristolochic Acid I12.98[5][9]
Aristolochic Acid II49.03[5][9]
Data from a study involving room temperature methanol extraction.[5][9]

Table 2: Recovery of Aristolochic Acids using 75% Ethanol Reflux Extraction

CompoundSpiked Amount (µg)Amount Found (µg)Recovery (%)RSD (%)
Aristolochic acid I2.021.9998.514.21
Aristolochic acid II2.102.13101.433.87
Aristolochic acid IIIa2.052.12103.194.33
Aristolochic acid IVa1.981.9397.234.68
Data from a study on the recovery of aristolochic acids from a plant matrix.[1]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol is a general guideline based on methods used for aristolochic acids and other acidic terpenoids.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots or stems) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

    • Grind the dried material into a fine powder.

  • Defatting (Optional but Recommended):

    • Place the powdered plant material in a Soxhlet apparatus or a flask for maceration.

    • Extract the powder with hexane for 6-8 hours in the Soxhlet or by stirring for 24 hours at room temperature. This step removes non-polar compounds like fats and chlorophyll.

    • Discard the hexane extract and air-dry the plant material.

  • Extraction of this compound:

    • Transfer the defatted plant material to a clean extraction vessel.

    • Add methanol or 75% ethanol in a 1:10 solid-to-solvent ratio (w/v).

    • Extract using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24-48 hours.

      • Reflux: Heat the mixture to the boiling point of the solvent and reflux for 2-4 hours.[1]

    • After extraction, filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine all the filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification

This protocol is for the selective isolation of the acidic fraction from the crude extract.

  • Dissolution:

    • Dissolve the crude extract in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Basification:

    • Transfer the solution to a separatory funnel.

    • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer.

    • Drain the lower organic layer.

    • Repeat the extraction of the organic layer with the basic solution two more times. Combine all aqueous layers.

  • Acidification and Re-extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a dilute acid (e.g., 10% HCl) dropwise while stirring until the pH of the solution is acidic (pH 2-3). This compound will precipitate out if it is insoluble in the acidic aqueous solution.

    • If a precipitate forms, it can be collected by filtration.

    • If no precipitate forms, or to recover any dissolved acid, extract the acidified aqueous solution three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the purified acidic fraction.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material powder Powdered Material plant_material->powder Grinding defatting Defatting with Hexane powder->defatting extraction Extraction with Methanol/Ethanol defatting->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base LLE crude_extract->acid_base column_chrom Column Chromatography acid_base->column_chrom pure_compound Pure this compound column_chrom->pure_compound hplc HPLC Analysis pure_compound->hplc

Caption: Experimental workflow for extraction and purification.

Troubleshooting_Yield start Low Extraction Yield check_solvent Is the solvent system optimized? start->check_solvent optimize_solvent Test different solvents/mixtures (e.g., Hexane:Acetone, acidified Ethanol) check_solvent->optimize_solvent No check_params Are extraction parameters (time, temp) adequate? check_solvent->check_params Yes optimize_solvent->check_params increase_params Increase time/temp or use UAE/MAE check_params->increase_params No check_degradation Is degradation a possibility? check_params->check_degradation Yes increase_params->check_degradation protect_sample Use lower temp, protect from light check_degradation->protect_sample Yes verify_material Verify plant material source and quality check_degradation->verify_material No protect_sample->verify_material

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Optimizing HPLC Separation of Secoaristolenedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of SDG and other lignan (B3055560) isomers.

ProblemPotential CauseRecommended Solution
Poor Resolution or Co-elution of Isomers Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers.Screen Columns: Test columns with different selectivities (e.g., Phenyl-Hexyl, Cyano, or embedded polar group phases) in addition to standard C18. Chiral stationary phases may be necessary for enantiomeric separations.[2][3] • Particle Size: For higher efficiency and better resolution, consider columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.7 µm solid-core particles).[4]
Mobile Phase Not Optimized: The organic modifier, additive, or pH is not ideal for differentiating the isomers.Vary Organic Modifier: Test both methanol (B129727) and acetonitrile (B52724). Their different properties can alter selectivity.[5][6] • Adjust pH: Use a mobile phase modifier like formic acid (0.1%) to suppress the ionization of phenolic hydroxyl groups, which can sharpen peaks and improve resolution. Ensure the pH is at least 2 units away from the analyte's pKa.[7][8] • Fine-tune Gradient: A shallower gradient around the elution time of the isomers can significantly improve their separation.[9]
Suboptimal Temperature: Column temperature affects mobile phase viscosity and reaction kinetics, influencing selectivity.Optimize Temperature: Systematically vary the column temperature (e.g., from 30°C to 50°C). Higher temperatures can improve efficiency but may decrease retention.[4][10]
Peak Tailing Secondary Silanol (B1196071) Interactions: Polar hydroxyl groups on the isomers interact with acidic silanol groups on the silica-based column packing.[11]Use End-capped Columns: Employ modern, high-purity, end-capped columns to minimize available silanol groups.[8] • Lower Mobile Phase pH: Adding an acid modifier (e.g., 0.1% formic or trifluoroacetic acid) protonates the silanol groups, reducing unwanted interactions.[11] • Add a Competing Base: A small amount of a basic modifier can be used, but this is less common for acidic phenols.
Column Overload: Injecting too much sample mass or volume.Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample.[12] If peak shape improves, overload was the issue.
Column Contamination/Void: The column inlet frit is contaminated, or a void has formed in the packing material.Use a Guard Column: A guard column protects the analytical column from strongly retained sample components.[13] • Reverse Flush Column: If recommended by the manufacturer, flush the column to remove contaminants.[14] If a void is suspected, the column may need replacement.
Variable Retention Times Mobile Phase Composition Drift: Inconsistent preparation or degradation of the mobile phase.Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[12] • Use a Buffered Mobile Phase: For pH-sensitive separations, use a buffer to maintain a stable pH. Ensure the buffer is soluble in all mobile phase compositions used in the gradient.[6]
Poor Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs.Increase Equilibration Time: Allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.
Fluctuating Temperature: Inconsistent column temperature.Use a Column Thermostat: A thermostatted column compartment is crucial for reproducible retention times.
High Backpressure System Blockage: Particulate matter from the sample or mobile phase has blocked the column frit or tubing.Filter Samples and Mobile Phase: Always filter samples through a 0.22 or 0.45 µm syringe filter and filter all aqueous mobile phase components.[12] • Check for Blockages: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating secoisolariciresinol (B192356) diglucoside (SDG) isomers? A1: A reversed-phase C18 column is the most common starting point and is often successful.[2][7] For improved resolution, consider columns with different selectivities, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with the aromatic rings and hydroxyl groups of the lignans. High-efficiency columns with smaller particle sizes (e.g., <3 µm) are recommended to maximize resolution.[4]

Q2: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation? A2: Methanol and acetonitrile have different properties that can change the selectivity of the separation.[6] Acetonitrile is a stronger solvent in reversed-phase and often results in sharper peaks. However, methanol can offer unique selectivity due to its ability to act as a hydrogen-bond donor. It is recommended to screen both during method development to see which provides better resolution for your specific isomers.[5]

Q3: Why is adding acid to the mobile phase important for analyzing phenolic compounds like SDG? A3: Adding a small amount of acid, typically 0.1% formic acid, serves two main purposes. First, it suppresses the ionization of the phenolic hydroxyl groups on the lignans, ensuring they are in a single, neutral form, which leads to sharper, more symmetrical peaks. Second, it protonates residual silanol groups on the silica (B1680970) packing material, preventing strong secondary interactions that cause peak tailing.[7][11]

Q4: What sample preparation steps are necessary before HPLC analysis? A4: SDG often exists as part of a larger polymer in plant material like flaxseed.[15] A typical procedure involves:

  • Extraction: Defatted flaxseed flour is extracted with a solvent like dioxane/ethanol or aqueous methanol.[15][16]

  • Hydrolysis: The extract undergoes alkaline hydrolysis (e.g., with NaOH) to release the SDG from the polymer.[15][17]

  • Purification: The hydrolyzed sample is often cleaned up using Solid-Phase Extraction (SPE) with a C18 cartridge to remove salts and other interferences.[8][15]

  • Final Preparation: The purified extract is evaporated and redissolved in the initial mobile phase before injection.

Q5: How can I confirm the identity of the separated isomer peaks? A5: While UV detection is used for quantification, it does not provide structural information. The most reliable method for identifying isomers is to couple the HPLC system to a mass spectrometer (LC-MS).[2][7] MS can confirm that the peaks have the same mass-to-charge ratio (m/z), as expected for isomers, and fragmentation patterns can help in structural elucidation. For definitive stereochemical identification, techniques like LC-NMR or collection of fractions for analysis by Circular Dichroism (CD) may be required.[1]

Experimental Protocols & Data

Example HPLC Method Parameters for SDG Isomer Separation

The following table summarizes typical starting conditions for the analysis of SDG isomers based on published methods.

ParameterCondition 1Condition 2
Instrumentation HPLC or UHPLC system with DAD or UV detectorHPLC-MS system
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[2][7]Reversed-phase C18 (e.g., 50 x 4.6 mm, 1.8 µm)[5]
Mobile Phase A Water + 0.1% Formic Acid[7]Water + 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile[7]35% Methanol in Acetonitrile[5]
Gradient Example: 30% B to 70% B over 25 min[7]Example: 35% B held for 14 min, then to 100% B[5]
Flow Rate 1.0 mL/min[7]1.0 mL/min[5]
Column Temp. 50°C[5]Ambient or controlled (e.g., 30°C)
Detection UV at 280 nmDAD (280 nm) and ESI-MS (Negative Ion Mode)[7]
Injection Vol. 10 µL5 µL
Detailed Protocol: Sample Preparation and HPLC Analysis

This protocol provides a general procedure for the extraction, hydrolysis, and analysis of SDG isomers from flaxseed.

  • Defatting the Sample:

    • Grind flaxseed into a fine powder.

    • Extract the powder with petroleum ether or hexane (B92381) to remove lipids. Air dry the defatted flour.[16]

  • Extraction of Lignan Complex:

    • Accurately weigh 5 g of defatted flaxseed powder.

    • Extract with 50 mL of 70% aqueous methanol by stirring continuously for 4 hours at room temperature.[16]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the solid residue two more times.

    • Pool the supernatants. This contains the SDG oligomer complex.

  • Alkaline Hydrolysis:

    • To the pooled extract, add 1 M Sodium Hydroxide (NaOH) to achieve a final concentration of approximately 0.3 M.

    • Stir the mixture at room temperature for at least 2 hours to hydrolyze the oligomers and release free SDG.[16]

    • Neutralize the solution to ~pH 7 with hydrochloric acid.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 1 g) with 5 mL of methanol followed by 5 mL of water.[15]

    • Load the neutralized hydrolysate onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove salts and highly polar impurities.[15]

    • Elute the SDG-containing fraction with 10 mL of 50% aqueous methanol.[15]

  • Sample for HPLC:

    • Evaporate the eluted fraction to dryness under reduced pressure.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as optimized (refer to the table above for starting points).

    • Monitor the chromatogram at 280 nm for the elution of SDG isomers.

Visualizations

Workflow_Optimizing_Isomer_Separation cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Optimization start_node Start: Co-eluting Isomers p1 Adjust Gradient Slope (Make Shallower) start_node->p1 process_node process_node decision_node decision_node end_node Goal: Baseline Separation p2 Screen Organic Modifier (ACN vs. MeOH) p1->p2 d1 Sufficient Resolution? p2->d1 p3 Optimize Temperature p4 Screen Column Chemistry (C18, Phenyl, etc.) p3->p4 p4->d1 d1->end_node Yes d1->p3 No

Caption: A logical workflow for optimizing the HPLC separation of chemical isomers.

Troubleshooting_Poor_Resolution problem Problem: Poor Peak Resolution / Co-elution cat1 Mobile Phase Issue? problem->cat1 cat2 Column Issue? problem->cat2 cat3 System Issue? problem->cat3 cause cause solution solution category category sol1a Make gradient shallower cat1->sol1a sol1b Change organic solvent (ACN <=> MeOH) cat1->sol1b sol1c Adjust pH / modifier cat1->sol1c sol2a Decrease particle size cat2->sol2a sol2b Change column chemistry (e.g., to Phenyl-Hexyl) cat2->sol2b sol2c Increase column length cat2->sol2c sol3a Reduce extra-column volume (shorter/narrower tubing) cat3->sol3a sol3b Optimize column temperature cat3->sol3b

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

Factors_Affecting_Separation center Isomer Separation (Resolution) mobile_phase Mobile Phase center->mobile_phase stationary_phase Stationary Phase (Column) center->stationary_phase conditions Operating Conditions center->conditions mp_type Organic Modifier (ACN vs MeOH) mobile_phase->mp_type mp_ph pH / Additives mobile_phase->mp_ph mp_grad Gradient Profile mobile_phase->mp_grad sp_chem Chemistry (C18, Phenyl) stationary_phase->sp_chem sp_particle Particle Size / Length stationary_phase->sp_particle op_temp Temperature conditions->op_temp op_flow Flow Rate conditions->op_flow

Caption: Key factors influencing the HPLC separation and resolution of isomers.

References

Secoaristolenedioic acid stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of secoaristolenedioic acid in solution?

A1: Based on the general knowledge of dicarboxylic acids and natural products, the primary factors influencing stability are pH, the type of solvent used, temperature, light, and the presence of oxidizing agents.[1][2] Dicarboxylic acids can be susceptible to degradation through hydrolysis (especially at extreme pH values), oxidation, and photolysis.[3][4]

Q2: In which types of solvents is this compound likely to be most soluble and stable?

A2: Dicarboxylic acids generally show higher solubility in polar organic solvents. For homologous series of dicarboxylic acids, solvents like ethanol, acetone, and ethyl acetate (B1210297) are commonly used.[5][6][7][8][9] The solubility will depend on the overall polarity of the this compound molecule. For stability, it is crucial to use high-purity solvents and to store solutions protected from light and at a controlled temperature.

Q3: How does pH affect the stability of dicarboxylic acids like this compound?

A3: The pH of the solution is a critical factor. Dicarboxylic acids are, by nature, acidic and will be more soluble in basic solutions due to the formation of carboxylate salts.[10] However, extreme pH conditions (both acidic and basic) can catalyze hydrolytic degradation of the molecule or other susceptible functional groups that may be present.[3][4] The optimal pH for stability would likely be in the weakly acidic to neutral range, though this needs to be experimentally determined.

Q4: What are the potential degradation pathways for a compound like this compound?

A4: Potential degradation pathways for dicarboxylic acids include:

  • Hydrolysis: Under acidic or basic conditions, ester functionalities, if present, can be hydrolyzed. The carboxylic acid groups themselves are generally stable to hydrolysis.

  • Oxidation: The molecule may be susceptible to oxidation, especially if it contains other sensitive functional groups.[11][12] Forced degradation studies often use oxidizing agents like hydrogen peroxide to assess this.[13]

  • Photodegradation: Exposure to UV or visible light can induce degradation.[4] It is recommended to handle and store the compound and its solutions protected from light.

  • Decarboxylation: Some dicarboxylic acids can undergo decarboxylation (loss of CO2) when heated.[14]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing.[15] A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact this compound from its potential degradation products.[16] Techniques like UV-Vis spectrophotometry or mass spectrometry (LC-MS) can be used for detection and identification of degradants.[15] For dicarboxylic acids that lack a strong chromophore, pre-column derivatization might be necessary to enhance detection.[17][18]

Troubleshooting Guides

Issue: Poor Solubility of this compound
Possible Cause Troubleshooting Steps
Inappropriate Solvent - Try a range of polar organic solvents such as ethanol, methanol (B129727), acetone, or ethyl acetate.[7] - Consider using a co-solvent system (e.g., a mixture of an organic solvent and water).
pH of Aqueous Solution - For aqueous solutions, adjust the pH to a slightly basic range (e.g., pH 7.5-8.5) to increase solubility by forming the more soluble carboxylate salt.[10] - Use a buffer to maintain a stable pH.
Low Temperature - Gently warm the solution to increase the rate of dissolution. Be cautious, as excessive heat can cause degradation.
Compound Purity - Ensure the this compound is of high purity, as impurities can sometimes affect solubility.
Issue: Unexpected Degradation Observed During Storage or Experiment
Possible Cause Troubleshooting Steps
Hydrolysis - Check the pH of your solution. If it's strongly acidic or basic, adjust towards a neutral pH using a suitable buffer system.[3]
Oxidation - Degas solvents to remove dissolved oxygen. - Consider adding an antioxidant if compatible with your experimental setup. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation - Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
Thermal Degradation - Store stock solutions and solid material at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles.
Reactive Solvent or Impurities - Use high-purity, HPLC-grade solvents. - Ensure solvents are free of peroxides (especially for ethers like THF) or other reactive impurities.

Data Presentation

Table 1: General Solubility Trends of Dicarboxylic Acids in Different Solvents

This table summarizes the general solubility behavior of a homologous series of dicarboxylic acids (HOOC-(CH2)n-COOH) to provide a qualitative reference. Note that dicarboxylic acids with an odd number of carbon atoms tend to be more soluble than those with an even number.[5][7]

Solvent General Solubility Trend
Ethanol Good solubility for shorter chain dicarboxylic acids.[5]
Acetone Good solubility for shorter chain dicarboxylic acids.[9]
Ethyl Acetate Moderate to good solubility, depending on the chain length.[5]
Water Solubility decreases significantly as the carbon chain length increases.[14]

Experimental Protocols

General Protocol for a Forced Degradation Study of a Dicarboxylic Acid

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of a dicarboxylic acid like this compound. The goal is to achieve 5-20% degradation.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the dicarboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[4]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period. Withdraw aliquots at specified time points and dilute for analysis.[13]

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a controlled elevated temperature (e.g., 70 °C). Analyze samples at various time points.

  • Photodegradation: Expose a sample of the solid compound and the stock solution to a light source with a defined output (e.g., ICH-compliant photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at specific time points.[4]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

  • If necessary, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is specific.

  • Propose potential degradation pathways based on the identified degradants.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (70°C, Solid & Solution) prep_stock->thermal photo Photolysis (ICH Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms calc_deg Calculate % Degradation hplc->calc_deg eval_purity Evaluate Peak Purity calc_deg->eval_purity pathway Propose Degradation Pathway eval_purity->pathway

Caption: Workflow for a forced degradation study of a dicarboxylic acid.

Troubleshooting_Solubility cluster_solvent Solvent System cluster_ph pH Adjustment (Aqueous) cluster_temp Temperature start Poor Solubility Observed check_solvent Is the solvent appropriate? start->check_solvent change_solvent Try alternative polar organic solvents (Ethanol, Acetone) check_solvent->change_solvent No check_ph Is the solution aqueous? check_solvent->check_ph Yes cosolvent Use a co-solvent system change_solvent->cosolvent end_node Solubility Improved cosolvent->end_node adjust_ph Adjust to slightly basic pH (7.5-8.5) check_ph->adjust_ph Yes check_temp Is the solution at room temp? check_ph->check_temp No adjust_ph->check_temp warm Gently warm the solution check_temp->warm Yes check_temp->end_node No warm->end_node

Caption: Troubleshooting logic for addressing poor solubility of a dicarboxylic acid.

References

Technical Support Center: Mass Spectrometry Analysis of Secoaristolenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of Secoaristolenedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its mass spectrometry analysis challenging?

This compound is a recently identified 8,9-secoaristolane-type sesquiterpenoid isolated from Nardostachys chinensis.[1][2] Its molecular formula is C₁₅H₂₂O₄.[1] Like many diterpenoid acids, challenges in its mass spectrometry analysis can arise from its potential for complex fragmentation, susceptibility to adduct formation, and the presence of interfering matrix components from natural product extracts, all of which can contribute to high background noise.

Q2: What is the expected mass of this compound in mass spectrometry?

Based on its molecular formula (C₁₅H₂₂O₄), the expected monoisotopic mass is approximately 266.1518 g/mol . In positive ion mode, you might observe the protonated molecule [M+H]⁺ at m/z 267.1591 or a sodium adduct [M+Na]⁺ at m/z 289.1410.[1] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 265.1445 is expected.[1]

Q3: I am observing high background noise in the low mass range in negative ion mode. What are the common causes?

High background noise in the low mass range of negative ion mode electrospray ionization (ESI-MS) is a frequent issue. Common culprits include:

  • Mobile Phase Additives: Acetate (B1210297) and formate (B1220265), common mobile phase modifiers, can form clusters that contribute to significant background noise.[3][4]

  • Solvent Impurities: Impurities in solvents, even in high-purity grades, can ionize and create background signals.

  • System Contamination: Residual detergents, plasticizers leached from tubing, and previous analytes can all contribute to a noisy baseline.

Q4: How can I reduce background noise originating from my LC system and mobile phase?

To minimize noise from your liquid chromatography (LC) system and mobile phase, consider the following:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Optimize Mobile Phase Additives: If possible, use formic acid at a low concentration (e.g., 0.1%) instead of acetate buffers in negative ion mode to reduce cluster formation.[4]

  • Incorporate a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the gradient, when highly polar, non-volatile components or salts might elute, thus preventing them from entering the mass spectrometer.

  • System Cleaning: Regularly flush the LC system with a strong solvent wash to remove contaminants.

Q5: What are some sample preparation strategies to minimize background noise for this compound analysis?

Effective sample preparation is critical for reducing matrix effects and background noise. For a diterpenoid acid like this compound, especially when extracted from a complex plant matrix, consider these steps:

  • Solid-Phase Extraction (SPE): Utilize SPE to clean up the sample and remove interfering substances. A reverse-phase C18 sorbent can be effective for retaining the moderately polar this compound while washing away more polar and non-polar contaminants.

  • Filtration: Always filter your samples through a 0.22 µm syringe filter before injection to remove particulate matter that can cause system contamination and blockages.

  • Solvent Selection: Dissolve the final, cleaned-up sample in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape and minimize injection-related baseline disturbances.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Background Across Entire Spectrum System-wide contamination (LC, MS source, transfer line).1. Perform a system bake-out or cleaning procedure as per the manufacturer's recommendation. 2. Clean the ion source, including the capillary and cone. 3. Flush the entire LC system with high-purity, strong solvents (e.g., isopropanol, acetonitrile).
Specific, Persistent Background Peaks Contamination from a specific source (e.g., plasticizer, solvent additive).1. Identify the m/z of the contaminant and consult a common contaminants database. 2. Replace plastic tubing or containers if phthalates are suspected. 3. Prepare fresh mobile phases using ultra-pure water and high-grade solvents.
Poor Signal-to-Noise Ratio for this compound Ion suppression from co-eluting matrix components.1. Optimize the chromatographic separation to better resolve the analyte from interfering compounds. 2. Implement a more rigorous sample cleanup procedure, such as a multi-step SPE protocol. 3. Dilute the sample to reduce the concentration of matrix components.
Adduct Ion Formation Complicating the Spectrum Presence of salts (e.g., Na⁺, K⁺) in the sample or mobile phase.1. Use volatile mobile phase modifiers like ammonium (B1175870) formate instead of non-volatile salts. 2. Incorporate a desalting step in your sample preparation. 3. Use high-purity water and solvents to minimize salt contamination.

Experimental Protocol: SPE Cleanup for this compound Analysis

This protocol provides a general methodology for the solid-phase extraction (SPE) cleanup of a plant extract to enrich for this compound and reduce matrix interference.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Crude plant extract containing this compound, dried and reconstituted in 10% methanol in water.

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of water through the cartridge to equilibrate the stationary phase. Do not let the cartridge run dry.

  • Sample Loading:

    • Load 1-2 mL of the reconstituted plant extract onto the conditioned cartridge.

    • Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to elute highly polar, interfering compounds.

    • Wash the cartridge with 5 mL of 40% methanol in water. This step is to remove compounds of intermediate polarity that are different from the target analyte.

  • Elution:

    • Elute the Secoaristolenedioioic acid from the cartridge with 5 mL of 80% methanol in water. Collect this fraction.

    • A second elution with 5 mL of 100% methanol can be performed to elute any remaining, less polar compounds, which can be analyzed separately.

  • Final Preparation:

    • Evaporate the collected elution fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Crude Extract Crude Extract SPE Cleanup SPE Cleanup Crude Extract->SPE Cleanup Load Filtered Sample Filtered Sample SPE Cleanup->Filtered Sample Elute & Filter LC Separation LC Separation Filtered Sample->LC Separation Inject MS Detection MS Detection LC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start High Background Noise Observed check_tic Review Total Ion Chromatogram (TIC) start->check_tic noise_type Is noise constant or in specific regions? check_tic->noise_type constant_noise Constant High Baseline noise_type->constant_noise Constant specific_noise Noise Peaks / Unstable Baseline noise_type->specific_noise Specific check_solvents Check Solvents & Mobile Phase constant_noise->check_solvents check_lc Isolate LC from MS specific_noise->check_lc clean_source Clean MS Source check_solvents->clean_source optimize_sample_prep Optimize Sample Prep check_lc->optimize_sample_prep end_good Noise Reduced clean_source->end_good end_bad Contact Service Engineer clean_source->end_bad optimize_sample_prep->end_good optimize_sample_prep->end_bad

Caption: Troubleshooting workflow for high background noise.

References

Troubleshooting Secoaristolenedioic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Secoaristolenedioic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of this compound and its synthetic precursor?

A1: this compound is understood to be a dicarboxylic acid derived from the oxidative cleavage of a double bond in the aristolochene (B1197444) backbone. Aristolochene, a bicyclic sesquiterpene, is the logical starting material.[1][2] The structure of (+)-aristolochene is well-established. The synthesis of this compound would involve the cleavage of one of the double bonds in aristolochene to form two carboxylic acid functional groups.

Q2: What is a common synthetic route to produce this compound from aristolochene?

A2: A prevalent method for cleaving carbon-carbon double bonds to form carboxylic acids is ozonolysis with an oxidative work-up. This process typically involves two main steps:

  • Ozonolysis: Reaction of aristolochene with ozone (O₃) to form an ozonide intermediate.

  • Oxidative Work-up: Treatment of the ozonide with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to yield the dicarboxylic acid.

Troubleshooting Guide: Side Reactions and Purification

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and troubleshooting strategies.

Potential Cause Troubleshooting Strategy Expected Outcome
Incomplete Ozonolysis Ensure a slight excess of ozone is used. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material (aristolochene) indicates reaction completion. A blue color in the reaction mixture, indicating excess ozone, can also be a visual cue.Increased conversion of aristolochene to the ozonide intermediate, leading to a higher overall yield.
Suboptimal Reaction Temperature Maintain a low temperature (typically -78 °C) during ozonolysis to prevent unwanted side reactions and decomposition of the ozonide.Minimized byproduct formation and improved stability of the intermediate, enhancing the yield of the desired product.
Inefficient Oxidative Work-up Use a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide). Ensure adequate reaction time and appropriate temperature for the work-up step to fully convert the intermediate to the dicarboxylic acid.Complete conversion of the ozonide to this compound, preventing the isolation of intermediate aldehydes or ketones.
Product Degradation This compound, like many organic acids, may be sensitive to harsh conditions. Avoid excessively high temperatures or extreme pH during work-up and purification.Preservation of the final product, leading to higher isolated yields.

Q4: I am observing multiple unexpected spots on my TLC plate after the reaction. What are these byproducts and how can I minimize their formation?

A4: The ozonolysis of terpenes can be complex and lead to a variety of byproducts.[3][4] The table below details common side products and methods to mitigate their formation.

Common Byproduct Reason for Formation Mitigation Strategy
Aldehydes and Ketones Incomplete oxidation during the work-up step.Increase the concentration of the oxidizing agent (e.g., H₂O₂) and/or the reaction time of the oxidative work-up.
Epoxides A different mode of attack by ozone on the double bond.This is an inherent, though minor, pathway. Careful control of reaction conditions, such as temperature, may slightly influence the product distribution.
Rearrangement Products The Criegee intermediate formed during ozonolysis can undergo rearrangements.[4]Maintaining a low reaction temperature (-78 °C) can help to stabilize the intermediates and reduce the likelihood of rearrangements.
Over-oxidation Products If the reaction conditions are too harsh, further oxidation of the desired product can occur.Use a controlled amount of ozone and carefully monitor the reaction progress to avoid prolonged exposure to the oxidant.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: The purification of dicarboxylic acids from a complex mixture of terpenoid derivatives can be challenging.[5][6] A multi-step purification strategy is often necessary.

Purification Step Purpose Notes
Aqueous Extraction To separate the acidic product from neutral byproducts (e.g., unreacted aristolochene, aldehydes, ketones).Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The dicarboxylic acid will move to the aqueous layer as its carboxylate salt. Subsequent acidification of the aqueous layer will precipitate the purified acid.
Column Chromatography To separate the desired dicarboxylic acid from other acidic impurities with different polarities.Silica gel chromatography is a common method. A polar mobile phase, often a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to improve peak shape, is typically used.
Recrystallization To obtain a highly pure, crystalline product.Choose a solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Aristolochene

  • Dissolution: Dissolve aristolochene (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction by TLC until the starting material is consumed. The solution may turn a pale blue color, indicating a slight excess of ozone.

  • Purging: Once the reaction is complete, bubble argon or nitrogen gas through the solution to remove excess ozone.

  • Oxidative Work-up: Add hydrogen peroxide (30% aqueous solution, excess) to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

  • Quenching: Quench any remaining peroxides by adding a reducing agent, such as sodium bisulfite, until a negative test with peroxide test strips is obtained.

  • Extraction: Perform an aqueous work-up as described in the purification table (Q5) to isolate the crude this compound.

  • Purification: Purify the crude product by column chromatography followed by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification aristolochene Aristolochene ozonolysis Ozonolysis (O₃, -78°C) aristolochene->ozonolysis ozonide Ozonide Intermediate ozonolysis->ozonide workup Oxidative Work-up (H₂O₂) ozonide->workup crude_product Crude Secoaristolenedioic acid workup->crude_product extraction Aqueous Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Secoaristolenedioic acid recrystallization->pure_product troubleshooting_tree start Low Yield or Impure Product check_sm Is starting material (aristolochene) consumed? start->check_sm no_sm No check_sm->no_sm yes_sm Yes check_sm->yes_sm incomplete_ozonolysis Incomplete Ozonolysis: - Increase ozone exposure - Check reaction time/temp no_sm->incomplete_ozonolysis check_byproducts Are major byproducts aldehydes/ketones? yes_sm->check_byproducts no_byproducts No check_byproducts->no_byproducts yes_byproducts Yes check_byproducts->yes_byproducts complex_mixture Complex Mixture: - Check for rearrangement - Optimize purification no_byproducts->complex_mixture incomplete_workup Incomplete Oxidative Work-up: - Increase H₂O₂ concentration - Increase work-up time yes_byproducts->incomplete_workup signaling_pathway Seco_acid This compound Receptor Cell Surface Receptor Seco_acid->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (e.g., inflammatory cytokines) Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory effect) Gene_Expression->Biological_Response

References

Technical Support Center: Secoaristolenedioic Acid and Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: After treating my cells with Compound S, I observed unexpected cytotoxicity and morphological changes that are inconsistent with its expected biological activity. What could be the cause?

A1: Unforeseen cytotoxicity or morphological changes can stem from several factors. A primary suspect is contamination of the Compound S stock solution or the cell culture itself. Chemical contaminants, such as endotoxins, heavy metals, or residual solvents from synthesis, can induce cellular stress and death.[1][2][3][4] It is also possible that the observed effects are an inherent property of Compound S at the tested concentration.

Q2: My cell-based assay results are highly variable and not reproducible when using Compound S. What steps can I take to troubleshoot this?

A2: Assay variability is a common issue when working with new compounds.[5] The source of this variability can be multifactorial, including:

  • Inconsistent Compound S Preparation: Ensure that the stock solution is prepared consistently and that the compound is fully solubilized. Poor solubility can lead to inaccurate dosing.

  • Chemical Instability: Compound S may be unstable in your culture medium, degrading over time and leading to inconsistent effects.

  • Contamination: Contaminants in the compound stock, media, or other reagents can interfere with the assay.[6][7][8]

  • Cellular Health: Ensure your cells are healthy, within a consistent passage number, and free from underlying contamination like Mycoplasma, which can alter cellular responses.[9][]

Q3: How can I determine if my stock solution of Compound S is contaminated?

A3: Several methods can be employed to assess the purity of your Compound S stock:

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can identify and quantify impurities.

  • Endotoxin Testing: A Limulus Amebocyte Lysate (LAL) assay can detect the presence of endotoxins, which are common contaminants in solutions and can cause significant cellular responses.[2][7][8]

  • Blank Vehicle Control: Run parallel experiments with the vehicle (the solvent used to dissolve Compound S) alone to see if it induces any cellular effects.

  • Sterility Testing: Plate a small aliquot of your stock solution on nutrient agar (B569324) to check for bacterial or fungal contamination.[11]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

This guide provides a systematic approach to determining the cause of unexpected cell death or morphological changes after treatment with Compound S.

Experimental Protocol: Solvent Toxicity Assessment

  • Objective: To determine the maximum non-toxic concentration of the solvent used to dissolve Compound S.

  • Materials:

    • Healthy, log-phase cell cultures

    • Cell culture medium

    • Solvent (e.g., DMSO, ethanol)

    • Cell viability assay kit (e.g., MTT, PrestoBlue)

    • Sterile microplates (96-well)

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of the solvent in cell culture medium, typically ranging from 5% down to 0.01%.

    • Remove the overnight medium from the cells and replace it with the medium containing the various solvent concentrations. Include a "medium-only" control.

    • Incubate the plate for the intended duration of your Compound S experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using your chosen assay according to the manufacturer's instructions.

    • Plot cell viability against solvent concentration to determine the highest concentration that does not significantly impact cell viability.

Data Presentation: Effect of DMSO Concentration on Cell Viability

DMSO Concentration (%)Average Cell Viability (%)Standard Deviation
5.015.24.5
2.535.76.8
1.080.15.2
0.595.33.1
0.199.22.5
0.05100.02.1
0 (Control)100.01.9

Troubleshooting Workflow: Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Is the solvent concentration non-toxic? A->B C Perform Solvent Toxicity Assay B->C Uncertain D Yes B->D E No B->E C->B G Is the Compound S stock solution pure? D->G F Reduce solvent concentration in experiments E->F H Test for endotoxins (LAL assay) G->H Check I Analyze purity (HPLC/MS) G->I Check J No G->J L Yes G->L H->G I->G K Source new, high-purity compound J->K M Is the cell culture free of contamination? L->M N Test for Mycoplasma M->N Check O No M->O Q Yes M->Q N->M P Discard contaminated cultures O->P R Cytotoxicity is likely an intrinsic property of Compound S Q->R

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Addressing Assay Inconsistency

This guide outlines steps to improve the reproducibility of cell-based assays involving Compound S.

Experimental Protocol: Preparation and Filtration of a Hydrophobic Compound Stock

  • Objective: To prepare a sterile, well-dissolved stock solution of a hydrophobic compound like Compound S.

  • Materials:

    • Compound S (powder form)

    • Anhydrous, sterile-grade solvent (e.g., DMSO)

    • Sterile, low-protein binding microcentrifuge tubes

    • Sterile syringe filter (0.22 µm, PTFE for organic solvents)

    • Vortex mixer

  • Methodology:

    • In a sterile environment (e.g., a biosafety cabinet), weigh out the required amount of Compound S powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution. If necessary, brief sonication can be used.

    • Visually inspect the solution against a light source to ensure no particulates are visible.

    • To sterilize the stock solution and remove any undissolved micro-precipitates, draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm PTFE syringe filter to the syringe.

    • Dispense the filtered stock solution into new sterile, low-protein binding tubes in small aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (typically -20°C or -80°C).

Logical Flowchart: Ensuring Assay Reproducibility

G cluster_prep Compound Preparation cluster_culture Cell Culture Practice cluster_assay Assay Execution A Consistent Weighing of Compound S C Thorough Dissolution (Vortex/Sonicate) A->C B Use of High-Purity Solvent B->C D Sterile Filtration of Stock (0.22 um) C->D E Aliquoting to Prevent Freeze-Thaw D->E I Consistent Incubation Times E->I F Consistent Cell Seeding Density F->I G Use Cells within a Defined Passage Range G->F H Regular Mycoplasma Testing H->G J Automated Pipetting for Accuracy I->J K Inclusion of Positive and Negative Controls J->K L Reproducible Assay Results K->L

Caption: Key steps for ensuring reproducible assay results.

Hypothetical Signaling Pathway Perturbation by Contaminants

Chemical contaminants, such as heavy metals or endotoxins, can inadvertently activate cellular stress pathways, confounding the interpretation of a compound's intended biological effect. For instance, endotoxins can activate Toll-like receptor 4 (TLR4) signaling, leading to the production of inflammatory cytokines and potentially masking or altering the specific effects of Compound S.

G cluster_pathway Cellular Stress Pathway Activation by Contaminants Contaminant Endotoxin Contaminant TLR4 TLR4 Receptor Contaminant->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-kB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Inflammatory Cytokine Production (e.g., TNF-a, IL-6) Nucleus->Cytokines transcription CellStress Cellular Stress & Altered Phenotype Cytokines->CellStress Observed Observed Assay Readout CellStress->Observed CompoundS Compound S Target Intended Biological Target CompoundS->Target Response Specific Cellular Response Target->Response Response->Observed

Caption: Contaminant-induced signaling can alter assay readouts.

References

Minimizing degradation of Secoaristolenedioic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of secoaristolenedioic acid during storage. The information is targeted toward researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) 1. Oxidation: Exposure to air and/or light. 2. Hygroscopicity: Absorption of moisture from the atmosphere.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. 2. Store in a desiccator with a suitable desiccant. Ensure the container is tightly sealed.
Decrease in purity or appearance of new peaks in analytical profiles (e.g., HPLC, LC-MS) 1. Chemical degradation: Hydrolysis, oxidation, or decarboxylation due to improper storage conditions (temperature, pH, light, air). 2. Microbial contamination: If stored in a non-sterile environment or solution.1. Review storage conditions. Store at low temperatures (-20°C or -80°C). If in solution, use aprotic solvents and maintain a neutral or slightly acidic pH. Avoid repeated freeze-thaw cycles. 2. If in solution, use sterile solvents and filter-sterilize the solution. Store solutions at low temperatures.
Reduced biological activity in assays 1. Degradation of the active compound: The observed loss of activity is likely due to one of the degradation pathways mentioned above. 2. Interaction with container material: The compound may adsorb to the surface of certain plastics.1. Re-evaluate storage and handling procedures. Confirm the purity of the compound before use with an appropriate analytical method. 2. Use glass or polypropylene (B1209903) containers, which are generally less reactive.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (argon or nitrogen) is also highly recommended to prevent oxidation.

Q2: How should I store this compound in solution?

If you need to store this compound in solution, it is best to use a high-purity, dry, aprotic solvent. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store the solutions at -80°C.

Q3: What solvents are recommended for dissolving and storing this compound?

Based on its predicted chemical structure, suitable solvents would likely include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or a mixture of acetonitrile (B52724) and water. The choice of solvent will depend on the intended downstream application. For long-term storage in solution, anhydrous aprotic solvents are preferable.

Q4: How can I monitor the stability of my this compound sample over time?

Regularly assess the purity of your sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. A baseline analysis should be performed on the freshly received compound, followed by periodic checks (e.g., every 6 months) for any signs of degradation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and any potential impurities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. If unknown, a photodiode array (PDA) detector can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to a working concentration with the mobile phase.

Visualizations

degradation_pathway SA This compound Oxidation Oxidation Products SA->Oxidation O2, Light Hydrolysis Hydrolysis Products SA->Hydrolysis H2O, pH Decarboxylation Decarboxylation Products SA->Decarboxylation Heat

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Degradation Suspected check_purity Analyze Purity (e.g., HPLC) start->check_purity is_degraded Is Purity < 95%? check_purity->is_degraded review_storage Review Storage Conditions is_degraded->review_storage Yes good_purity Purity Acceptable is_degraded->good_purity No check_temp Temperature < -20°C? review_storage->check_temp check_light Protected from Light? review_storage->check_light check_atmosphere Inert Atmosphere? review_storage->check_atmosphere implement_changes Implement Corrective Actions check_temp->implement_changes check_light->implement_changes check_atmosphere->implement_changes

Caption: Troubleshooting workflow for suspected degradation.

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Aristolochic Acid I and Aristolochic Acid II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two prominent nitrophenanthrene carboxylic acids, Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII). These compounds, found in various plants of the Aristolochia genus, are known for their significant nephrotoxic and carcinogenic effects. Understanding the nuances of their cytotoxic profiles is crucial for toxicological studies and the development of potential therapeutic interventions.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of AAI and AAII in different cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIncubation TimeIC50 Value (µM)Reference
Aristolochic Acid I MDCKMTT24 h63.4 ± 6.6[1]
48 h44.8 ± 6.0[1]
72 h37.3 ± 4.6[1]
HepG2MTTNot Specified9.7
HK-2CCK848 hHigh Cytotoxicity[2]
Aristolochic Acid II MDCKMTT24 h125.7 ± 6.2[1]
48 h106.7 ± 20.4[1]
72 h94.2 ± 9.7[1]
HK-2CCK848 hWeak Cytotoxicity (at 800-1000 µM)[2]

MDCK: Madin-Darby Canine Kidney cells; HepG2: Human Liver Cancer cells; HK-2: Human Kidney proximal tubular cells; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; CCK8: Cell Counting Kit-8.

Experimental Protocols

The cytotoxicity data presented above were primarily obtained using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of Aristolochic Acid I and II are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the stock solutions are made in cell culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well (to a final concentration of 0.5 mg/mL).

  • The plates are then incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid, is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

7. Data Analysis:

  • The cell viability is calculated as a percentage of the control (vehicle-treated) cells.

  • The IC50 value is determined by plotting the cell viability against the concentration of the test compound and fitting the data to a dose-response curve.

Signaling Pathways in Aristolochic Acid-Induced Cytotoxicity

The cytotoxic effects of aristolochic acids are mediated through complex signaling pathways, primarily initiated by the formation of DNA adducts. Both AAI and AAII undergo metabolic activation to form reactive aristolactam-DNA adducts, which trigger cellular damage responses. While the overarching pathways are similar, the potency and extent of activation may differ between the two compounds.

Aristolochic_Acid_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_metabolism Metabolic Activation cluster_response Cellular Response AAI Aristolochic Acid I Metabolism Nitroreduction (e.g., NQO1, CYP1A1/2) AAI->Metabolism AAII Aristolochic Acid II AAII->Metabolism AAI_met Reactive Metabolites (Aristolactam-DNA Adducts) Metabolism->AAI_met More potent for AAI AAII_met Reactive Metabolites (Aristolactam-DNA Adducts) Metabolism->AAII_met DNA_damage DNA Damage AAI_met->DNA_damage AAII_met->DNA_damage p53 p53 Activation DNA_damage->p53 MAPK MAPK Pathway (p38, ERK) DNA_damage->MAPK Apoptosis Apoptosis p53->Apoptosis Cell_cycle_arrest Cell Cycle Arrest p53->Cell_cycle_arrest MAPK->Apoptosis

References

In Vivo Efficacy of Secoaristolenedioic Acid: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo performance of Secoaristolenedioic acid with established inhibitors remains precluded by the current absence of scientific literature and experimental data on this specific compound. Extensive searches have not yielded any studies detailing its biological activity, mechanism of action, or in vivo efficacy.

For a meaningful comparative analysis as requested by researchers, scientists, and drug development professionals, foundational data on the subject compound is essential. This includes identification of its biological target and pathway, quantification of its effects in living organisms, and detailed experimental protocols. As this information is not publicly available for this compound, a direct comparison with known inhibitors cannot be conducted at this time.

The broader family of compounds derived from Aristolochia species, from which this compound may be structurally related, encompasses a wide range of biological activities. These include anti-inflammatory, antimicrobial, and cytotoxic effects. However, the specific activities and potential therapeutic applications of this compound itself have not been documented in the reviewed scientific literature.

Without data on the in vivo efficacy of this compound, the creation of comparative data tables and visualizations of experimental workflows or signaling pathways is not feasible. The scientific community awaits initial studies to characterize the pharmacological profile of this compound to enable any future comparative assessments.

Potential Cross-Reactivity of Secoaristolenedioic Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Secoaristolenedioic acid in immunoassays designed for the detection of aristolochic acids (AAs). As a structurally related compound, this compound presents a potential interferent in these assays, which are crucial for monitoring toxicity in herbal medicines and drug development. This document outlines the structural basis for potential cross-reactivity, compares it with known cross-reactants, and provides detailed experimental protocols for relevant immunoassays.

Introduction to this compound and Immunoassay Specificity

This compound is a derivative of aristolochic acid, characterized by the cleavage of one of the rings in the core phenanthrene (B1679779) structure. Aristolochic acids are a group of potent nephrotoxic and carcinogenic compounds found in Aristolochia species, which are sometimes present in traditional herbal remedies. Immunoassays are commonly employed for the rapid screening of aristolochic acids due to their high sensitivity and throughput. However, the specificity of these assays is a critical parameter, as cross-reactivity with structurally similar but less toxic analogs can lead to false-positive results. While no specific studies on the cross-reactivity of this compound in AA-targeted immunoassays were identified in the reviewed literature, an analysis of its structure in comparison to known cross-reactive aristolochic acid analogs allows for an informed assessment of its potential to interfere with these diagnostic tools.

Structural Comparison and Cross-Reactivity Potential

The core of an immunoassay's specificity lies in the antibody's ability to recognize specific epitopes on the target antigen. For aristolochic acids, the phenanthrene carboxylic acid backbone is the primary immunogenic structure. This compound, having a cleaved phenanthrene ring, presents a significantly altered three-dimensional structure compared to the rigid, planar backbone of aristolochic acids I and II, the primary targets of most developed immunoassays.

CompoundStructureKey Structural Features Relevant to Immunoassays
This compound Cleaved phenanthrene ring system, retaining some functional groups of the original aristolochic acid structure. The overall conformation is significantly different.
Aristolochic acid I (AA-I) Rigid, planar nitrophenanthrene carboxylic acid core with a methoxy (B1213986) group at the C8 position. This is a common immunogen for antibody production.
Aristolochic acid II (AA-II) Similar to AA-I but lacks the C8 methoxy group. This difference can significantly impact antibody recognition.
Aristolactam I A metabolite of AA-I where the nitro group is reduced to a lactam ring. This change in a key functional group often reduces cross-reactivity.

Based on this structural analysis, it is hypothesized that this compound would exhibit low to negligible cross-reactivity in immunoassays highly specific for the intact phenanthrene ring of aristolochic acid I or II. The significant alteration of the core structure would likely prevent effective binding to the antibody's antigen-binding site. However, in polyclonal antibody-based assays, where a heterogeneous population of antibodies recognizes various epitopes, some level of cross-reactivity cannot be entirely ruled out if smaller, shared structural motifs are recognized.

Comparative Cross-Reactivity Data of Aristolochic Acid Analogs

To contextualize the potential cross-reactivity of this compound, it is useful to examine the empirically determined cross-reactivity of other aristolochic acid analogs in established immunoassays. The following table summarizes published data from competitive enzyme-linked immunosorbent assays (cELISAs) developed for the detection of AA-I and AA-II.

Immunoassay TargetAnalog CompoundCross-Reactivity (%)Reference
Anti-AA-I Monoclonal Antibody Aristolochic acid IIHigh[1]
Aristolochic acid IIISlight[1]
Aristolochic acid IVSlight[1]
Anti-AA-II Monoclonal Antibody Aristolochic acid I3.4[2][3]
Aristolochic acid IIIa17[2][3]
Aristolochic acid VIIa0.86[2][3]
Aristolactam-I<0.07[2][3]
Anti-AA Polyclonal Antibody (ciELISA) Aristolochic acid I100[4]
Aristolochic acid II6.7[4]

Cross-reactivity is typically calculated as (IC50 of target analyte / IC50 of analog) x 100.

This data demonstrates that even minor modifications to the aristolochic acid structure, such as the presence or absence of a methoxy group (AA-I vs. AA-II) or the reduction of the nitro group to a lactam, can significantly alter antibody recognition and, therefore, the degree of cross-reactivity. Given the drastic structural change in this compound, its cross-reactivity is likely to be lower than that of the analogs listed above.

Experimental Protocols

For laboratories aiming to assess the cross-reactivity of this compound or other analogs, the following are detailed protocols for common immunoassay formats used for aristolochic acid detection.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) Protocol[4]
  • Coating: A 96-well microtiter plate is coated with an aristolochic acid-protein conjugate (e.g., AA-KLH) in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20, PBST).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Competitive Reaction: A mixture of the sample (or standard) containing the analyte and a specific primary antibody (e.g., rabbit anti-AA polyclonal antibody) is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Substrate Reaction: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of the analyte is inversely proportional to the signal.

Chemiluminescent Immunoassay (CLEIA) Protocol[1]
  • Coating and Blocking: Similar to the ciELISA protocol, a microtiter plate is coated with an AA-protein conjugate and blocked.

  • Competitive Reaction: A mixture of the sample (or standard) and a specific monoclonal antibody (e.g., anti-AA-I mAb) is added to the wells and incubated for 40 minutes at 37°C.

  • Washing: The plate is washed five times with PBST.

  • Secondary Antibody: An HRP-conjugated secondary antibody is added and incubated for 30 minutes at 37°C.

  • Washing: The plate is washed as described in step 3.

  • Chemiluminescent Substrate: A chemiluminescent substrate solution is added to each well.

  • Data Acquisition: The relative light units (RLU) are measured immediately using a luminometer.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for immunoassay development and cross-reactivity testing.

Immunoassay_Development_Workflow cluster_antigen Antigen Preparation cluster_antibody Antibody Production cluster_assay Assay Development AA_Hapten Aristolochic Acid (Hapten) Conjugation Conjugation AA_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, OVA) Carrier_Protein->Conjugation Immunogen Immunogen (AA-Protein) Conjugation->Immunogen Immunization Immunization (e.g., Mouse, Rabbit) Immunogen->Immunization Hybridoma Hybridoma Technology (for Monoclonal Ab) Immunization->Hybridoma Purification Antibody Purification Hybridoma->Purification Assay_Format Assay Format Selection (e.g., ELISA, CLEIA) Purification->Assay_Format Optimization Optimization of Reagent Concentrations Assay_Format->Optimization Validation Assay Validation (Sensitivity, Specificity) Optimization->Validation

Fig. 1: General workflow for the development of an immunoassay for aristolochic acid.

Cross_Reactivity_Testing_Workflow Start Start: Established Immunoassay for Target Analyte (e.g., AA-I) Prepare_Analogs Prepare Serial Dilutions of: 1. Target Analyte (Standard Curve) 2. Test Compound (e.g., this compound) 3. Known Cross-Reactants Start->Prepare_Analogs Run_Assay Perform Competitive Immunoassay (e.g., ciELISA) with all prepared dilutions Prepare_Analogs->Run_Assay Generate_Curves Generate Inhibition Curves for each compound (Signal vs. Log Concentration) Run_Assay->Generate_Curves Calculate_IC50 Calculate IC50 Values (Concentration causing 50% inhibition) Generate_Curves->Calculate_IC50 Calculate_CR Calculate Percent Cross-Reactivity (%CR) %CR = (IC50 of Target / IC50 of Analog) x 100 Calculate_IC50->Calculate_CR Analyze_Results Analyze and Compare %CR Values Calculate_CR->Analyze_Results End End: Quantify Cross-Reactivity Analyze_Results->End

Fig. 2: Workflow for determining the cross-reactivity of a test compound.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound in aristolochic acid immunoassays is currently unavailable, a structural comparison with known AA analogs suggests a low potential for significant interference. The substantial alteration of the phenanthrene backbone in this compound likely disrupts the primary epitope recognized by antibodies generated against intact aristolochic acids.

For researchers and drug development professionals, it is recommended that:

  • Confirmatory Analysis: When screening for aristolochic acids in complex matrices that may contain metabolites or degradation products like this compound, positive immunoassay results should be confirmed using a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Empirical Testing: If this compound is a compound of specific interest, its cross-reactivity should be empirically determined using the established immunoassays for aristolochic acids. The protocols provided in this guide can serve as a starting point for such investigations.

  • Assay Selection: When selecting an immunoassay for aristolochic acid screening, preference should be given to assays that provide comprehensive cross-reactivity data for a wide range of analogs. Monoclonal antibody-based assays are generally more specific than those using polyclonal antibodies.

By understanding the structural basis of antibody recognition and the cross-reactivity profiles of known analogs, researchers can make more informed decisions when interpreting immunoassay data and ensure the safety and quality of their products.

References

Comparative Metabolomics of Secoaristolenedioic Acid Exposure: A Methodological and Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of late 2025, specific metabolomic studies detailing the effects of secoaristolenedioic acid are not available in the public domain. The following guide is presented as a comprehensive methodological framework and a template for conducting and presenting comparative metabolomics research on a novel bioactive compound, using a hypothetical natural product, designated "Compound X," in place of this compound for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Metabolomics provides a powerful platform for elucidating the biological effects of natural products by offering a snapshot of the metabolic state of a biological system.[1] This guide outlines a comparative metabolomics approach to investigate the impact of a bioactive compound. The objective is to compare the metabolic perturbations induced by "Compound X" against a vehicle control and a known bioactive comparator compound, thereby providing insights into its mechanism of action and potential therapeutic applications. Such comparative analyses are crucial for prioritizing novel natural products in drug discovery pipelines.[1][2]

Experimental Design and Protocols

A robust experimental design is fundamental for a successful metabolomics study, requiring consistency from sample collection to data analysis to minimize experimental error.[3]

Cell Culture and Treatment
  • Cell Line: A human cell line relevant to the anticipated biological activity of "Compound X" (e.g., a cancer cell line for a cytotoxic compound or an immune cell line for an anti-inflammatory compound) would be selected.

  • Culture Conditions: Cells are to be cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% DMSO in media)

    • "Compound X" (at a predetermined bioactive concentration, e.g., IC50 value)

    • Comparator Compound (a known bioactive agent with a similar proposed mechanism or structural class)

  • Experimental Procedure: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the respective treatments. After a specified incubation period (e.g., 24 hours), the cells are harvested for metabolite extraction.

Metabolite Extraction

The goal of this step is to efficiently quench metabolism and extract a broad range of metabolites.[3][4]

  • Quenching: The cell culture medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Immediately after, ice-cold methanol (B129727) (-80°C) is added to quench all enzymatic activity.[3][4]

  • Extraction: The cells are scraped in the cold methanol and transferred to a microcentrifuge tube. An equal volume of cold water and chloroform (B151607) is added to the cell lysate to induce phase separation. The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 g for 15 minutes at 4°C).

  • Fraction Collection: The upper aqueous phase (containing polar metabolites) and the lower organic phase (containing nonpolar metabolites) are collected into separate tubes for analysis.[3]

LC/MS-Based Untargeted Metabolomics

Liquid chromatography-mass spectrometry (LC/MS) is a widely used analytical platform for untargeted metabolomics due to its high sensitivity and broad coverage of chemically diverse molecules.[5][6][7]

  • Chromatographic Separation: The extracted metabolites are separated using a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds and a reverse-phase C18 column for nonpolar compounds. A gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is employed.

  • Mass Spectrometry Analysis: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). Data is acquired in both positive and negative ionization modes to maximize the detection of different classes of metabolites.

  • Data Acquisition: Full scan mass spectra are acquired over a defined mass-to-charge (m/z) range (e.g., 70-1000 m/z). Data-dependent fragmentation (MS/MS) is performed on the most abundant ions to aid in metabolite identification.

Data Processing and Statistical Analysis
  • Data Preprocessing: The raw mass spectrometry data is processed using software such as XCMS, MZmine, or vendor-specific software. This involves peak picking, retention time correction, and peak alignment to generate a feature table.

  • Statistical Analysis: The feature table is subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify features that are significantly different between the treatment groups.[1] Univariate statistical tests (e.g., t-test or ANOVA) are used to determine the statistical significance of individual metabolite changes.

  • Metabolite Identification: Significantly altered features are identified by matching their accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB, KEGG).

Comparative Metabolomic Data

The following table represents a hypothetical dataset illustrating the fold changes of key metabolites in cells treated with "Compound X" and a known comparator, relative to the vehicle control.

MetabolitePathwayFold Change (Compound X vs. Control)Fold Change (Comparator vs. Control)p-value (Compound X)
GlucoseGlycolysis0.80.9< 0.05
PyruvateGlycolysis0.70.8< 0.05
Lactate (B86563)Fermentation1.51.2< 0.01
CitrateTCA Cycle0.60.7< 0.01
SuccinateTCA Cycle0.50.6< 0.01
Glutathione (B108866) (GSH)Oxidative Stress0.40.5< 0.001
GSSGOxidative Stress2.52.1< 0.001
AspartateAmino Acid Metabolism1.81.5< 0.05
GlutamateAmino Acid Metabolism0.70.8< 0.05
CholineLipid Metabolism1.61.3< 0.05

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway Affected by Compound X

CompoundX Compound X ROS Increased Reactive Oxygen Species (ROS) CompoundX->ROS Induces GSH_GSSG Decreased GSH/GSSG Ratio ROS->GSH_GSSG Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Nrf2 Nrf2 Activation and Nuclear Translocation Nrf2_Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Survival Enhanced Cell Survival Antioxidant_Enzymes->Cell_Survival Leads to

Hypothetical signaling pathway induced by Compound X.

Experimental Workflow for Comparative Metabolomics

start Cell Culture and Treatment (Control, Compound X, Comparator) quench Metabolism Quenching (Ice-cold Methanol) start->quench extract Metabolite Extraction (Methanol/Water/Chloroform) quench->extract phase_sep Phase Separation extract->phase_sep aqueous Aqueous Phase (Polar Metabolites) phase_sep->aqueous organic Organic Phase (Nonpolar Metabolites) phase_sep->organic lcms LC/MS Analysis (HILIC and C18) aqueous->lcms organic->lcms data_proc Data Processing (Peak Picking, Alignment) lcms->data_proc stats Statistical Analysis (PCA, PLS-DA) data_proc->stats id Metabolite Identification (Database Matching) stats->id end Biological Interpretation id->end

General experimental workflow for comparative metabolomics.

Interpretation of Hypothetical Findings

Based on the hypothetical data, exposure to "Compound X" appears to inhibit central carbon metabolism, as evidenced by the decrease in glycolytic and TCA cycle intermediates. The increase in lactate suggests a shift towards anaerobic glycolysis. A significant indicator of cellular stress is the depletion of reduced glutathione (GSH) and the accumulation of its oxidized form (GSSG), pointing towards an induction of oxidative stress. The alterations in amino acid and lipid metabolism intermediates further suggest a broad impact of "Compound X" on cellular homeostasis.

The observed metabolic profile of "Compound X" shows a more pronounced effect on the oxidative stress markers compared to the comparator compound, suggesting a potentially distinct or more potent mechanism of action in this regard.

Conclusion

This guide provides a standardized framework for the comparative metabolomic analysis of a novel bioactive natural product. By employing a rigorous experimental design, detailed analytical protocols, and appropriate data analysis strategies, it is possible to generate a comprehensive metabolic phenotype. This information is invaluable for understanding the compound's mechanism of action, identifying potential biomarkers of its activity, and guiding further preclinical and clinical development. While specific data for this compound is currently lacking, the application of this workflow will be instrumental in characterizing its biological effects and those of other novel natural products.

References

A Head-to-Head Comparison of Secoisolariciresinol Diglucoside (SDG) Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of secoisolariciresinol (B192356) diglucoside (SDG), the principal lignan (B3055560) in flaxseed, is a critical first step in harnessing its potent antioxidant and anticancer properties. This guide provides an objective, data-driven comparison of prevalent SDG extraction methodologies, offering insights into their performance, efficiency, and optimal applications.

This analysis focuses on the most commonly employed techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). Each method is evaluated based on key performance indicators, including extraction yield, time, and the use of solvents.

Comparative Analysis of Extraction Yields and Conditions

The efficiency of SDG extraction is highly dependent on the chosen method and its operational parameters. The following table summarizes quantitative data from various studies, providing a clear comparison of the performance of different extraction techniques.

Extraction MethodStarting MaterialKey ParametersExtraction TimeSDG YieldReference
Conventional Solvent Extraction Defatted Flaxseed FlourSolvent: Methanol, Temperature: 47°C, Hydrolysis: 58 mmol L⁻¹ Sodium Methoxide (B1231860)24 hours10.8 to 17.9 mg/g[1][2][3]
Soxhlet Extraction Defatted Flaxseed HullSolvent: Not specifiedNot specified7.60 g SECO/kg[4]
Stirring Extraction Defatted Flaxseed HullSolvent: Not specifiedNot specified10.0 g SECO/kg[4]
Microwave-Assisted Extraction (MAE) Defatted Flaxseed HullEthanol: 40.9%, Microwave Power: 130 W, Liquid-to-Solid Ratio: 21.9:190.5 seconds11.7 g SECO/kg[4]
Microwave-Assisted Extraction (MAE) Defatted Flaxseed MealNaOH: 0.5M, Microwave Power: 135 W (intermittent)3 minutes21.45 mg/g[5]
Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) with Aqueous Two-Phase System (ATPS) FlaxseedIL Concentration: 45.86% (w/w), Na₂SO₄: 8.27% (w/w), Temperature: 22°C, pH: 11.0Not specified93.35% (extraction efficiency)[6][7][8]
Supercritical Fluid Extraction (SFE) Defatted FlaxseedModifier: 7.8 mol% Ethanol, Pressure: 45 MPa, Temperature: 60°CNot specified0.49 µg/g CO₂[9]

Key Findings:

  • Microwave-Assisted Extraction (MAE) consistently demonstrates superior performance, offering significantly higher yields in a fraction of the time compared to conventional methods like Soxhlet and simple stirring extraction.[4][5]

  • Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) , particularly when coupled with an aqueous two-phase system, shows remarkable extraction efficiency, reaching up to 93.35%.[6][7][8] This method represents a promising green alternative.

  • Conventional Solvent Extraction remains a viable, albeit time-consuming, method that can achieve substantial yields.[1][2][3]

  • Supercritical Fluid Extraction (SFE) , while being a green technology that avoids organic solvents, exhibits significantly lower extraction yields for SDG compared to other methods.[1][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of the experimental protocols for the key extraction methods discussed.

Conventional Solvent Extraction with Alkaline Hydrolysis

This method involves the extraction of SDG from defatted flaxseed flour using an organic solvent, followed by alkaline hydrolysis to release the SDG from its complexed form.

  • Sample Preparation: Flaxseeds are ground into a fine flour and defatted using a solvent like n-hexane in a Soxhlet apparatus.[1]

  • Extraction: The defatted flaxseed flour is mixed with methanol.

  • Hydrolysis: Sodium methoxide is added to the mixture, which is then incubated with agitation.[1][2][3]

  • Neutralization and Filtration: The solution is neutralized with hydrochloric acid and filtered to remove solid waste.[1]

  • Analysis: The SDG content in the filtrate is quantified using High-Performance Liquid Chromatography (HPLC).[1][3]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to accelerate the extraction process, leading to shorter extraction times and improved efficiency.

  • Sample Preparation: Defatted flaxseed hull is used as the starting material.[4]

  • Extraction: The sample is mixed with an ethanol-water solution at a specific liquid-to-solid ratio.

  • Microwave Irradiation: The mixture is subjected to microwave energy at a controlled power and for a specific duration.[4][5]

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Analysis: The SDG concentration in the extract is determined by HPLC.

Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) and Purification

This innovative method employs ionic liquids as green solvents and ultrasound to enhance extraction, followed by an aqueous two-phase system for purification.

  • Extraction (IL-UAE): Flaxseed powder is mixed with an ionic liquid solution and subjected to ultrasonic irradiation for a specified time.[6][7]

  • Purification (ATPS): A salt solution (e.g., Na₂SO₄) is added to the ionic liquid extract to form an aqueous two-phase system. The SDG partitions into one of the phases.[6][7][8]

  • Separation and Analysis: The phases are separated, and the SDG-rich phase is analyzed for concentration and purity.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and highlight the key differences between the extraction methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Start Flaxseed Grinding Grinding Start->Grinding Defatting Defatting (e.g., Soxhlet with Hexane) Grinding->Defatting Conventional Conventional Solvent (e.g., Methanol) Defatting->Conventional MAE Microwave-Assisted (Ethanol/Water) Defatting->MAE UAE Ultrasound-Assisted (Ionic Liquid) Defatting->UAE Hydrolysis Alkaline Hydrolysis Conventional->Hydrolysis Filtration Filtration / Centrifugation MAE->Filtration Purification Purification (e.g., ATPS, Chromatography) UAE->Purification Hydrolysis->Filtration Filtration->Purification HPLC HPLC Analysis Purification->HPLC

Caption: General experimental workflow for SDG extraction and analysis.

Method_Comparison cluster_params Key Parameters Methods Extraction Method Conventional Solvent Microwave-Assisted (MAE) Ultrasound-Assisted (UAE) Supercritical Fluid (SFE) Yield Yield Moderate to High High to Very High High Efficiency Very Low Time Time Long (hours) Very Short (seconds to minutes) Short Moderate Solvent Solvent Usage Organic Solvents Aqueous Ethanol Ionic Liquids (Green) CO2 (Green) Energy Energy Input Low High Moderate High (Pressure)

Caption: Comparison of key parameters across different SDG extraction methods.

References

Safety Operating Guide

Navigating the Safe Disposal of Secoaristolenedioic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the proper disposal of Secoaristolenedioic acid. As no specific safety data sheet (SDS) is available for this compound, the precautionary principle is applied. Due to its structural relationship with aristolochic acid, which is a known human carcinogen, this compound must be treated as a hazardous substance.[1] All procedures should be conducted in strict accordance with institutional and local regulations for hazardous waste management.

Hazard Assessment and Identification

Given the absence of a dedicated SDS for this compound, its hazard profile is inferred from the closely related and highly toxic compound, aristolochic acid. The following table summarizes the critical hazard information for aristolochic acid, which should be considered when handling this compound.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Oral) H301Toxic if swallowed.[2][3]
Carcinogenicity H350May cause cancer.[2]
Germ Cell Mutagenicity H341Suspected of causing genetic defects.[2][3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to prevent any direct contact with the substance:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Lab Coat: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or handling the compound in powdered form, a respirator should be used.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, including the pure compound, contaminated materials, and solutions.

Experimental Protocol: Hazardous Waste Collection

  • Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated as hazardous waste. This includes:

    • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound.

    • Liquid Waste: All solutions containing this compound.

    • Sharps: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container for hazardous waste.

  • Waste Container Selection:

    • Use a compatible, leak-proof container for waste collection. The container should be in good condition and have a secure lid.

    • Do not mix incompatible waste streams in the same container.

  • Waste Container Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound Waste."

      • The primary hazards: "Toxic," "Carcinogen," "Mutagen."[1]

      • The date when the first waste was added to the container.

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated and secure satellite accumulation area.

    • Ensure the container is tightly sealed to prevent any leaks or spills.[1]

    • The storage area should be well-ventilated.

  • Arranging for Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for the disposal of toxic and carcinogenic chemicals.

  • Decontamination:

    • All surfaces and equipment that have been in contact with this compound must be thoroughly decontaminated.

    • Use an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.

    • Collect all materials used for decontamination (e.g., wipes) as hazardous waste.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: This compound Waste Generated B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste: Solid, Liquid, Sharps B->C D Select & Label Container: 'Hazardous Waste' 'Toxic, Carcinogen, Mutagen' C->D E Store in Designated Area: Secure & Ventilated D->E F Contact EHS for Pickup E->F G Decontaminate Work Area & Equipment F->G H Dispose of Decontamination Materials as Hazardous Waste G->H I End: Waste Safely Managed H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling Secoaristolenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling Secoaristolenedioic acid. As no specific Safety Data Sheet (SDS) is currently available for this compound, the following guidance is based on the known hazards of structurally related compounds, particularly aristolochic acids, and general safety principles for handling potent, toxic, and potentially carcinogenic substances. Aristolochic acids are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans. Extreme caution is advised.

Hazard Summary and Quantitative Data

Given its name and likely origin, this compound should be handled as a substance with high acute toxicity and potential carcinogenicity, similar to Aristolochic Acid I. All operations should be conducted with the assumption that the substance is hazardous.

Hazard ClassificationGHS Category (based on Aristolochic Acid I)Precautionary Statement Codes (based on Aristolochic Acid I)
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[1]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.[1]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.[1]
Carcinogenicity Suspected of causing cancerH351: Suspected of causing cancer.
Serious Eye Damage/Irritation Category 2A (General for dicarboxylic acids)H319: Causes serious eye irritation.[2]
Skin Corrosion/Irritation Category 2 (General for dicarboxylic acids)H315: Causes skin irritation.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination or after a maximum of two hours of use. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Tightly sealed chemical splash goggles and a full-face shield must be worn to protect against splashes and airborne particles.

  • Respiratory Protection: A NIOSH-approved respirator with P100 (or equivalent) particulate filters is required for handling the solid compound. For solutions, a respirator with combination cartridges for organic vapors and particulates should be used. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.

  • Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is mandatory. For larger quantities or when there is a significant risk of spillage, a disposable chemical-resistant suit (e.g., Tyvek) should be worn.

  • Foot Protection: Closed-toe, chemical-resistant footwear and disposable shoe covers are required.

Operational Plan: Step-by-Step Guidance

All handling of this compound, in both solid and solution form, must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be labeled with "DANGER: HIGHLY TOXIC AND POTENTIALLY CARCINOGENIC."

  • Store in a designated, locked, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be placed within a secondary, shatterproof container.

3.2. Weighing the Solid Compound:

  • Don all required PPE.

  • Perform weighing operations inside a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

  • Use a dedicated set of weighing tools (spatula, weighing paper).

  • Clean all tools and the balance surface with a suitable solvent (e.g., 70% ethanol) and collect the cleaning materials as hazardous waste.

3.3. Preparing Solutions:

  • In a chemical fume hood, add the weighed this compound to the solvent slowly.

  • Use a magnetic stirrer to aid dissolution. Avoid heating if possible, as this may increase the volatility of the compound.

  • Clearly label the resulting solution with the compound name, concentration, date, and appropriate hazard warnings.

Spill Response Plan

4.1. Small Spill (less than 100 mg of solid or 10 mL of dilute solution):

  • Evacuate the immediate area and alert nearby personnel.

  • Wearing full PPE, cover the spill with an absorbent material suitable for chemicals.

  • For solid spills, gently wet the absorbent material to prevent dust generation.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4.2. Large Spill:

  • Evacuate the laboratory immediately and activate the emergency alarm.

  • Contact the institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, labeled, and sealed container.

  • Liquid Waste: Collect in a labeled, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for pickup and disposal by the institution's EHS department or a licensed hazardous waste contractor.

Experimental Workflow and Logical Relationships

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE Enter_Hood Enter Designated Fume Hood Don_PPE->Enter_Hood Step 1 Weigh_Solid Weigh Solid Compound Enter_Hood->Weigh_Solid Step 2 Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Step 3 Conduct_Experiment Conduct Experiment in Hood Prepare_Solution->Conduct_Experiment Step 4 Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Step 5 Collect_Waste Collect All Waste Decontaminate_Glassware->Collect_Waste Step 6 Dispose_Waste Dispose via EHS Collect_Waste->Dispose_Waste Step 7 Doff_PPE Doff PPE in Designated Area Dispose_Waste->Doff_PPE Step 8 Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Step 9

Caption: Workflow for Safely Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.